Parp7-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H26FN4NaO4 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
sodium 1-[[4-fluoro-3-(3-oxo-4-pentan-3-ylpiperazine-1-carbonyl)phenyl]methyl]quinazolin-3-ide-2,4-dione |
InChI |
InChI=1S/C25H27FN4O4.Na/c1-3-17(4-2)29-12-11-28(15-22(29)31)24(33)19-13-16(9-10-20(19)26)14-30-21-8-6-5-7-18(21)23(32)27-25(30)34;/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,27,32,34);/q;+1/p-1 |
InChI Key |
HBKQJEOJZXXHOE-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)N1CCN(CC1=O)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)[N-]C3=O)F.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Parp7-IN-16: A Technical Overview of its Mechanism of Action in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Parp7-IN-16, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). The information presented is based on preclinical and clinical data, with a focus on its effects in breast cancer cells. It is important to note that much of the publicly available research has been conducted using RBN-2397, which is understood to be either identical or a closely related compound to this compound, and the data is presented here under that assumption.
Core Mechanism of Action: Re-activation of Type I Interferon Signaling
PARP7, a mono-ADP-ribosyltransferase, has been identified as a critical negative regulator of the innate immune response within cancer cells.[1][2] Its primary function in this context is to suppress the cellular response to cytosolic nucleic acids, thereby dampening the production of type I interferons (IFN-I).[1][3] this compound acts by directly inhibiting the catalytic activity of PARP7.[4][5] This inhibition removes the "brake" on the innate immune sensing pathway, leading to a robust anti-tumor response through two main avenues:
-
Cancer Cell-Autonomous Effects: The restored IFN-I signaling can directly inhibit the proliferation of cancer cells.[1]
-
Immune System Activation: The production of interferons and inflammatory cytokines recruits and activates immune cells, leading to enhanced anti-tumor immunity.[3][4][6]
This dual activity makes PARP7 inhibition a promising therapeutic strategy for various solid tumors, including specific subtypes of breast cancer.[7]
Signaling Pathways Modulated by this compound
The primary signaling cascade affected by this compound is the cGAS-STING pathway, a key sensor of cytosolic DNA. Additionally, in estrogen receptor-positive (ER+) breast cancer, this compound has a distinct mechanism involving the regulation of ERα stability.
The cGAS-STING-Type I Interferon Pathway
In normal cellular states, PARP7 suppresses the activity of TANK-binding kinase 1 (TBK1), a crucial kinase downstream of the STING protein.[8][9] By inhibiting PARP7, this compound allows for the phosphorylation and activation of TBK1, which in turn phosphorylates and activates the transcription factor IRF3 (Interferon Regulatory Factor 3). Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β) and other inflammatory genes.[8][9]
Caption: this compound inhibits PARP7, activating the cGAS-STING-TBK1 pathway.
Regulation of Estrogen Receptor Alpha (ERα) in Breast Cancer
In ER-positive breast cancer cells, such as MCF-7, PARP7 plays a role in regulating the stability of the estrogen receptor alpha (ERα). PARP7 mono-ADP-ribosylates ERα, which marks the receptor for proteasomal degradation.[9][10] By inhibiting PARP7, this compound prevents this modification, leading to the stabilization and accumulation of ERα. This can enhance estrogen-mediated signaling, which paradoxically may promote proliferation in these specific cell types.[9][10] This highlights the context-dependent nature of PARP7 inhibition.
Caption: this compound blocks PARP7-mediated ERα degradation in ER+ breast cancer.
Quantitative Data Summary
The following tables summarize key quantitative data for the PARP7 inhibitor RBN-2397 (this compound).
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line / System | Citation |
| Binding Affinity (Kd) | 0.001 µM | Purified PARP7 | [5] |
| Enzymatic Inhibition (IC50) | < 3 nM | Purified PARP7 | [5] |
| Cellular MARylation (EC50) | 1 nM | Biochemical Assay | [5] |
| Cell Proliferation (IC50) | 20 nM | NCI-H1373 (Lung Cancer) | [5] |
Table 2: Clinical Trial Data (Phase 1, RBN-2397-19-001)
| Parameter | Cohort | Result | Citation |
| Disease Control Rate | HR+ Breast Cancer | 29% (2/7 patients with Stable Disease) | [11] |
| Recommended Phase 2 Dose | Advanced Solid Tumors | 200 mg BID | [11] |
| Common Related AEs (>10%) | All Patients | Dysgeusia (42%), Nausea (26%), Fatigue (23%) | [11][12] |
Key Experimental Protocols
Detailed methodologies for experiments crucial to understanding the mechanism of this compound are outlined below.
Western Blot for Phospho-STAT1
This protocol is used to assess the activation of the Type I Interferon pathway.
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., EO771, MDA-MB-231) at a density of 1x10^6 cells per well in a 6-well plate. After 24 hours, treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
RT-qPCR for Interferon-Stimulated Gene (ISG) Expression
This protocol quantifies the transcriptional upregulation of genes downstream of IFN signaling, such as CXCL10.
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the Western Blot protocol.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions, including a DNase I treatment step.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target gene (e.g., CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the antiproliferative effects of the compound.
-
Cell Seeding: Seed breast cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours. Include wells with DMSO (vehicle control) and no cells (background).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract background luminescence, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value using non-linear regression.
References
- 1. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. intodna.com [intodna.com]
- 4. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. onclive.com [onclive.com]
- 8. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity [mdpi.com]
- 9. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
Introduction to PARP7 and its Role in Cancer Immunity
An In-depth Technical Guide to the Discovery and Synthesis of (S)-XY-05, a Potent and Selective PARP7 Inhibitor
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, synthesis, and characterization of the novel PARP7 inhibitor, (S)-XY-05. This inhibitor has demonstrated significant potential as a next-generation immunotherapeutic agent.
Poly(ADP-ribose) polymerase 7 (PARP7), a member of the mono-ADP-ribosyltransferase (mART) family, has emerged as a critical regulator of the type I interferon (IFN) signaling pathway.[1][2] In the tumor microenvironment, overexpression of PARP7 can suppress this pathway, thereby enabling cancer cells to evade immune detection and elimination.[3] Inhibition of PARP7 has been shown to restore type I IFN signaling, leading to the activation of anti-tumor immunity and subsequent tumor regression. This makes PARP7 a compelling target for the development of novel cancer immunotherapies.
Discovery of (S)-XY-05: A Structure-Based Design Approach
(S)-XY-05 was developed through a rational, structure-based drug design strategy, employing a rigid constraint approach to improve upon the existing PARP7 inhibitor, RBN-2397.[4][5] The core of this strategy involved the synthesis of a series of novel indazole-7-carboxamide derivatives, aiming to enhance potency, selectivity, and pharmacokinetic properties.[4]
Quantitative Biological Data
The following tables summarize the key quantitative data for (S)-XY-05 and the reference compound RBN-2397, highlighting the superior profile of (S)-XY-05.
Table 1: In Vitro Inhibitory Activity
| Compound | PARP7 IC50 (nM) | PARP1 IC50 (nM) | Selectivity (PARP1/PARP7) |
| (S)-XY-05 | 4.5 | >1000 | >222 |
| RBN-2397 | 6.0 | Not Reported | Not Reported |
Data sourced from Gu et al., 2023.[4][5]
Table 2: In Vivo Pharmacokinetic Properties in Mice
| Compound | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (F%) |
| (S)-XY-05 | 50 | 0.5 | 4532 | 11467 | 94.60 |
| RBN-2397 | 50 | 1.0 | 1023 | 4321 | 25.67 |
Data sourced from Gu et al., 2023.[4][5]
Table 3: In Vivo Antitumor Efficacy in CT26 Syngeneic Mouse Model
| Treatment | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI, %) |
| (S)-XY-05 | 50 | 83 |
| RBN-2397 | 100 | Not Reported in this study |
Data sourced from Gu et al., 2023.[4][5]
Synthesis Pathway of (S)-XY-05
The synthesis of (S)-XY-05 is a multi-step process starting from commercially available reagents. The detailed synthetic scheme is outlined below.
Caption: Synthetic pathway for the PARP7 inhibitor (S)-XY-05.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of (S)-XY-05.
PARP7 Enzymatic Assay
A commercially available PARP7 activity assay kit was utilized to determine the in vitro inhibitory potency of the synthesized compounds. The assay measures the consumption of NAD+ during the ADP-ribosylation reaction catalyzed by recombinant human PARP7.
-
Recombinant human PARP7 enzyme, NAD+, and a histone substrate are combined in a reaction buffer.
-
The test compound, (S)-XY-05 or RBN-2397, is added at various concentrations.
-
The reaction is initiated and incubated at room temperature for a specified time.
-
A detection reagent is added that produces a chemiluminescent signal inversely proportional to the amount of remaining NAD+.
-
The luminescence is read on a plate reader, and the IC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the target engagement of (S)-XY-05 with PARP7 in a cellular context.
-
CT26 cells are treated with either DMSO (vehicle) or (S)-XY-05.
-
The cells are harvested, lysed, and the resulting lysate is divided into aliquots.
-
The aliquots are heated at a range of temperatures to induce protein denaturation.
-
The samples are then centrifuged to separate the soluble and aggregated protein fractions.
-
The amount of soluble PARP7 in the supernatant is quantified by Western blotting.
-
Binding of (S)-XY-05 to PARP7 stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.
In Vivo Pharmacokinetic (PK) Study
Male BALB/c mice were used to evaluate the pharmacokinetic properties of (S)-XY-05.
-
Mice were administered a single oral dose of (S)-XY-05 (50 mg/kg).
-
Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma was separated by centrifugation, and the concentration of (S)-XY-05 was determined by LC-MS/MS.
-
Pharmacokinetic parameters, including Tmax, Cmax, AUC, and oral bioavailability, were calculated using appropriate software.
In Vivo Antitumor Efficacy Study
A syngeneic mouse model was used to assess the in vivo anti-tumor activity of (S)-XY-05.
-
CT26 colon carcinoma cells were subcutaneously implanted into the flank of female BALB/c mice.
-
Once the tumors reached a palpable size, the mice were randomized into treatment groups.
-
(S)-XY-05 (50 mg/kg) or vehicle was administered orally, once daily.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, the tumors were excised, weighed, and the tumor growth inhibition (TGI) was calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of PARP7 inhibition and the experimental workflow for the discovery and characterization of (S)-XY-05.
Caption: Proposed signaling pathway of PARP7 inhibition by (S)-XY-05.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intodna.com [intodna.com]
- 4. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Parp7-IN-16: An In-depth Technical Guide to its Inhibitory Profile Against PARP1 and PARP2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory profile of Parp7-IN-16 against Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Polymerase 2 (PARP2). This compound, also identified as compound 36, is a potent, selective, and orally active inhibitor of PARP1, PARP2, and PARP7. This document details the quantitative inhibitory activity, the experimental protocols used to determine this activity, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound against PARP1 and PARP2 was determined through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized below. The data demonstrates that this compound is a highly potent inhibitor of both PARP1 and PARP2, with sub-nanomolar efficacy.
| Target Enzyme | IC50 (nM) |
| PARP1 | 0.94 |
| PARP2 | 0.87 |
| PARP7 | 0.21 |
Data sourced from MedChemExpress and other suppliers, referencing the primary publication: Zhou J, et al. J Med Chem. 2023 Oct 26;66(20):14095-14115.
Experimental Protocols
The following section details the methodologies for the key experiments cited in determining the inhibitory profile of this compound.
Biochemical PARP1 and PARP2 Enzyme Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against purified human PARP1 and PARP2 enzymes.
1. Materials and Reagents:
- Recombinant human PARP1 and PARP2 enzymes
- This compound (dissolved in DMSO to create a stock solution)
- Histone H1 (as a substrate)
- Nicotinamide adenine dinucleotide (NAD+)
- Biotinylated NAD+
- Activated DNA (e.g., calf thymus DNA treated with DNase I)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Streptavidin-coated plates
- Anti-PAR antibody conjugated to a detection molecule (e.g., horseradish peroxidase)
- Substrate for the detection enzyme (e.g., TMB for HRP)
- Stop solution (e.g., sulfuric acid)
- Plate reader
2. Assay Procedure:
- Plate Coating: Streptavidin-coated 96-well plates are washed with an appropriate wash buffer.
- Immobilization of Substrate: Histone H1 is biotinylated and then immobilized on the streptavidin-coated plates. Unbound histone is removed by washing.
- Enzyme Reaction:
- A reaction mixture containing the assay buffer, activated DNA, and the respective PARP enzyme (PARP1 or PARP2) is prepared.
- Serial dilutions of this compound are added to the wells. A control with DMSO alone is included.
- The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
- The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of the histone substrate.
- Detection:
- The reaction is stopped, and the wells are washed to remove unbound reagents.
- An anti-PAR antibody-HRP conjugate is added to the wells and incubated to allow binding to the poly(ADP-ribose) chains on the histone substrate.
- After washing away the unbound antibody, the HRP substrate (TMB) is added, leading to the development of a colorimetric signal.
- The reaction is stopped with a stop solution.
- Data Analysis:
- The absorbance is read using a plate reader at the appropriate wavelength.
- The percentage of inhibition for each concentration of this compound is calculated relative to the control.
- The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway of PARP1 and PARP2 in DNA Damage Repair
The following diagram illustrates the central role of PARP1 and PARP2 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.
Caption: Role of PARP1/PARP2 in DNA Repair and Inhibition by this compound.
Experimental Workflow for Determining PARP Inhibitor IC50
This diagram outlines the key steps in the experimental workflow for assessing the inhibitory potency of a compound like this compound against PARP enzymes.
Caption: Workflow for Biochemical IC50 Determination of PARP Inhibitors.
Understanding the Structure-Activity Relationship of PARP7 Inhibitors: A Technical Guide
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immunity and cancer signaling pathways.[1][2] Its role as a negative regulator of the type I interferon (IFN-I) response has made it an attractive target for therapeutic intervention, particularly in oncology.[1][3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of PARP7 inhibitors, with a focus on the available data for Parp7-IN-16 and a comparative analysis with other well-characterized inhibitors. While detailed SAR studies for this compound are not extensively available in the public domain, this guide leverages data from other known PARP7 inhibitors to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
This compound: A Potent PARP Inhibitor
This compound (also referred to as compound 36) has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[4] However, it is important to note that this compound is not selective for PARP7 and also exhibits strong inhibitory activity against PARP-1 and PARP-2.[4]
Table 1: Inhibitory Activity of this compound [4]
| Target | IC50 (nM) |
| PARP7 | 0.21 |
| PARP-1 | 0.94 |
| PARP-2 | 0.87 |
The data clearly indicates that while this compound is a highly potent inhibitor of PARP7, its lack of selectivity against other PARP isoforms, particularly the well-studied PARP-1 and PARP-2, is a critical consideration for its use as a specific chemical probe for PARP7 biology or as a therapeutic agent targeting only PARP7.
The Landscape of PARP7 Inhibition: A Comparative Look
To understand the principles of designing selective PARP7 inhibitors, it is insightful to compare this compound with other inhibitors for which more extensive SAR data is available, such as RBN-2397 and KMR-206.[5][6]
Table 2: Comparative Inhibitory Activity (IC50) of PARP Inhibitors
| Compound | PARP7 (nM) | PARP1 (nM) | PARP2 (nM) | Reference |
| This compound | 0.21 | 0.94 | 0.87 | [4] |
| RBN-2397 | - | - | - | [5] |
| KMR-206 | - | - | - | [5] |
| (S)-XY-05 | 4.5 | >1300 | 302.8 | [2][7] |
Note: Specific IC50 values for RBN-2397 and KMR-206 across a panel of PARPs are often presented in heatmap format in the literature, indicating relative potency.[5] (S)-XY-05 is a more recently developed selective inhibitor.[2][7]
The development of selective PARP7 inhibitors like KMR-206 involved a rational design approach. Researchers started with a pan-PARP inhibitor, Phthal01, and introduced a propynyl group at the C-6 position of the phthalazinone scaffold. This modification was designed to interact with a unique hydrophobic cavity present in PARP7, thereby conferring selectivity over other PARP family members like PARP1 and PARP2, which have a glutamate residue that occludes this pocket.[5]
Signaling Pathways Involving PARP7
PARP7 plays a significant role in modulating key signaling pathways implicated in cancer and immunology.
Negative Regulation of Type I Interferon Signaling
PARP7 acts as a negative regulator of the cGAS-STING pathway, which is a critical component of the innate immune response to cytosolic DNA.[3] By inhibiting this pathway, PARP7 can suppress the production of type I interferons and dampen anti-tumor immunity.[1] Inhibition of PARP7 with compounds like RBN-2397 has been shown to restore IFN-I signaling.[1][3]
Caption: PARP7 negatively regulates the STING-dependent type I interferon pathway.
Regulation of Androgen Receptor Signaling
In prostate cancer, PARP7 is involved in a negative feedback loop with the androgen receptor (AR).[8][9] PARP7 can mono-ADP-ribosylate the AR, leading to its degradation and thereby modulating androgen-driven gene expression.[9] This highlights a distinct, context-dependent role for PARP7 in cancer biology.
References
- 1. embopress.org [embopress.org]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Technical Guide: The Role of PARP7 Inhibition in Modulating Androgen Receptor Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Androgen Receptor (AR) is a critical driver of prostate cancer. Recent research has uncovered a novel signaling pathway involving Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase, that establishes a negative feedback loop to control AR protein levels and transcriptional activity. This guide provides an in-depth analysis of this pathway and the mechanism by which PARP7 inhibitors, such as RBN2397, disrupt this process, leading to AR stabilization and offering a potential therapeutic avenue. We will detail the core molecular interactions, present quantitative findings, outline key experimental methodologies, and visualize the involved pathways.
Introduction to PARP7 and its Link to Androgen Receptor Signaling
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is an enzyme that catalyzes mono-ADP-ribosylation (MARylation), a post-translational modification where a single ADP-ribose moiety is transferred from NAD+ to a substrate protein.[1] In the context of prostate cancer, PARP7 plays a pivotal role in a signaling cascade that directly regulates the Androgen Receptor (AR).[1][2] The PARP7 gene is a direct transcriptional target of the AR.[3][4][5] Upon activation by androgens, the AR binds to the PARP7 gene promoter, inducing its expression.[1][5] The resulting PARP7 protein, in turn, directly modifies the AR, creating a tightly regulated feedback system.[1][3]
The Core Mechanism: A PARP7-Mediated Negative Feedback Loop
The interaction between PARP7 and AR establishes a sophisticated negative feedback mechanism designed to control AR protein homeostasis and transcriptional output. This process is crucial for regulating the duration and intensity of androgen signaling.
-
Step 1: Androgen-Induced PARP7 Expression: Androgen binding activates the AR, leading to its translocation to the nucleus where it functions as a transcription factor. One of its target genes is PARP7.[4][5]
-
Step 2: AR ADP-ribosylation by PARP7: The newly synthesized PARP7 enzyme then "writes" an ADP-ribose mark onto specific cysteine residues within the AR's DNA-binding domain.[1][2] This MARylation event is highly specific and occurs on the agonist-bound conformation of AR within the nucleus.[1][5]
-
Step 3: Creation of an ADP-ribosyl Degron: The ADP-ribosylation of AR creates a degradation signal, or "degron".[6][7][8][9]
-
Step 4: Recognition and Ubiquitination by DTX2: This degron is specifically recognized by the ADP-ribose "reader" domain of the E3 ubiquitin ligase DTX2.[6][7][9][10] DTX2 then ubiquitinates the ADP-ribosylated AR.[6][7][10]
-
Step 5: Proteasomal Degradation: The ubiquitinated AR is subsequently targeted for degradation by the proteasome.[6][7][8] This completes the negative feedback loop, where AR activation leads to the production of an enzyme (PARP7) that ultimately mediates its destruction.
The Impact of PARP7 Inhibition by RBN2397
The development of potent and selective PARP7 inhibitors, such as RBN2397 (the likely intended subject of this guide, often referred to generically as a PARP7 inhibitor), allows for the pharmacological interrogation and disruption of this feedback loop.[1]
-
Mechanism of Action: RBN2397 acts as a catalytic inhibitor of PARP7.[1] It prevents PARP7 from transferring ADP-ribose onto the AR.[1][2]
-
Molecular Consequences: By blocking AR ADP-ribosylation, RBN2397 prevents the formation of the degron.[6][9] Consequently, the E3 ligase DTX2 cannot recognize the AR, ubiquitination does not occur, and the AR is not targeted for proteasomal degradation.[6][7]
-
Cellular Outcome: The primary result of PARP7 inhibition is the stabilization and accumulation of AR protein.[6][9] This disruption of the negative feedback loop alters the expression of a subset of AR-regulated genes and ultimately leads to the inhibition of prostate cancer cell growth.[1][7] Furthermore, some studies suggest that PARP7 inhibitors can induce "trapping" of the PARP7 enzyme on chromatin, a mechanism of action reminiscent of clinically used PARP1 inhibitors.[1]
Quantitative Data and Experimental Findings
The following tables summarize the key molecular components and the observed effects of PARP7 inhibition on the AR signaling pathway.
Table 1: Key Molecular Components in the PARP7-AR Signaling Axis
| Component | Type | Function in Pathway |
| Androgen Receptor (AR) | Nuclear Receptor / Transcription Factor | Induces PARP7 expression; is the substrate for PARP7.[1][3] |
| PARP7 (TIPARP) | Mono-ADP-ribosyltransferase | "Writes" ADP-ribose onto AR, creating a degron for degradation.[1][6] |
| DTX2 | E3 Ubiquitin Ligase | "Reads" the ADP-ribosylated AR and mediates its ubiquitination.[6][7][10] |
| RBN2397 | Small Molecule Inhibitor | Catalytically inhibits PARP7, preventing AR ADP-ribosylation.[1] |
| Proteasome | Protein Complex | Degrades the ubiquitinated AR protein.[6][7] |
Table 2: Effects of PARP7 Inhibition with RBN2397
| Parameter | Observation | Significance | Citation |
| AR ADP-ribosylation | Inhibited with nanomolar potency. | Direct evidence of target engagement. | [1][2] |
| AR Protein Levels | Stabilized / Increased. | Confirms disruption of the degradation pathway. | [6][9] |
| AR Target Gene Expression | Altered expression of a subset of genes. | Demonstrates functional impact on AR transcriptional program. | [7] |
| Prostate Cancer Cell Growth | Inhibited, especially when AR or AHR signaling is active. | Shows therapeutic potential. | [1] |
Detailed Experimental Protocols
A central technique to validate the mechanism of PARP7 inhibitors is to measure their effect on the ADP-ribosylation of AR. This is typically achieved through a combination of immunoprecipitation and western blotting.
Protocol: Immunoprecipitation (IP) and Western Blot for ADP-ribosylated AR
This protocol is designed to isolate the Androgen Receptor from cell lysates and detect its ADP-ribosylation status following treatment with a PARP7 inhibitor.
1. Cell Culture and Treatment:
-
Culture AR-positive prostate cancer cells (e.g., VCaP or PC3-AR) to ~80% confluency.
-
Treat cells with the synthetic androgen R1881 to induce AR and PARP7 activity.
-
In parallel, co-treat cells with R1881 and varying concentrations of RBN2397 (e.g., 10 nM - 1 µM) for a specified time (e.g., 17-24 hours).[1]
-
Include a vehicle control (e.g., DMSO).
-
For detection of the transient ADP-ribosylated species, co-treatment with a proteasome inhibitor (e.g., Bortezomib) may be necessary to prevent its rapid degradation.[7]
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a PARP inhibitor (to prevent non-specific ADP-ribosylation post-lysis).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Immunoprecipitation of Androgen Receptor:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against AR (e.g., anti-AR rabbit polyclonal) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-antigen complexes.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
4. Elution and Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Probe for total immunoprecipitated AR using a primary antibody against AR (from a different species if possible, or use a conjugated primary).
-
To detect ADP-ribosylation, probe the membrane with a reagent that specifically binds to ADP-ribose (e.g., a fluorescently-labeled macrodomain-based reagent like Fl-Af1521).[1][7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated or fluorescent secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system. A decrease in the ADP-ribosylation signal in RBN2397-treated samples relative to the total AR pulled down indicates successful target inhibition.
References
- 1. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. portlandpress.com [portlandpress.com]
- 6. embopress.org [embopress.org]
- 7. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. embopress.org [embopress.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Parp7-IN-16: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the immunomodulatory properties of Parp7-IN-16, a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). PARP7 has emerged as a critical negative regulator of the innate immune system, specifically suppressing the Type I interferon (IFN-I) response to cytosolic nucleic acids. Inhibition of PARP7 by small molecules like this compound presents a promising therapeutic strategy to unleash anti-tumor immunity. This document summarizes the mechanism of action, key quantitative data, detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows. While specific immunomodulatory data for this compound is emerging, this guide leverages extensive data from the well-characterized PARP7 inhibitor, RBN-2397, to illustrate the profound immunological consequences of targeting this enzyme.
Introduction to PARP7 as an Immunomodulatory Target
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. While PARP1/2 inhibitors are established in cancer therapy for their role in synthetic lethality in DNA repair-deficient tumors, other PARP family members are gaining attention for their distinct biological roles.
PARP7 (also known as TiPARP) is a mono-ADP-ribosyltransferase (MARylating enzyme) that functions as a key checkpoint in the innate immune response.[1][2] In healthy cells, PARP7 acts as a brake on the cGAS-STING and RIG-I-MAVS pathways, which are responsible for detecting cytosolic DNA and RNA, respectively.[2] This suppression prevents inappropriate activation of the Type I interferon (IFN-I) pathway, which could otherwise lead to autoimmunity.[3] However, many cancer cells exploit this mechanism to evade immune surveillance. By upregulating PARP7, tumors can suppress the production of IFN-I and downstream inflammatory cytokines, creating a "cold" or non-immunogenic tumor microenvironment.[4]
Therefore, inhibiting PARP7's catalytic activity is a compelling strategy to reverse this immune suppression. By blocking PARP7, inhibitors can restore and amplify IFN-I signaling within tumor cells, leading to the production of inflammatory cytokines, recruitment of cytotoxic T cells, and the induction of a robust anti-tumor immune response.[4][5]
This compound: A Potent PARP7 Inhibitor
This compound is a potent and selective small molecule inhibitor targeting PARP7. Its high affinity and specificity make it a valuable tool for investigating the therapeutic potential of PARP7 inhibition.
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the exemplary PARP7 inhibitor, RBN-2397.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
|---|---|
| PARP7 | 0.21 |
| PARP1 | 0.94 |
| PARP2 | 0.87 |
Data sourced from MedChemExpress.[6]
Table 2: Properties of the Exemplar PARP7 Inhibitor RBN-2397
| Parameter | Value | Cell Line / Model |
|---|---|---|
| PARP7 IC50 | < 3 nM | Biochemical Assay |
| PARP7 Kd | 0.001 µM (1 nM) | Binding Assay |
| Cellular MARylation EC50 | 1 nM | Biochemical Assay |
| Cell Proliferation IC50 | 20 nM | NCI-H1373 Lung Cancer Cells |
| In Vivo Dosage (Oral) | 30-100 mg/kg, once daily | CT26 Syngeneic Mouse Model |
Data compiled from multiple sources.[4][7]
Mechanism of Action: Releasing the Brakes on Type I Interferon Signaling
The primary immunomodulatory mechanism of PARP7 inhibition is the derepression of the Type I interferon pathway. PARP7 exerts its suppressive function at multiple nodes within the cGAS-STING signaling cascade.
Key mechanistic actions of PARP7 that are reversed by inhibitors like this compound include:
-
Inhibition of TBK1: PARP7 can directly interact with and MARylate TANK-binding kinase 1 (TBK1), a crucial kinase downstream of both cGAS-STING and RIG-I/MAVS. This modification inhibits TBK1's kinase activity, preventing the phosphorylation and activation of the transcription factor IRF3.[2]
-
Destabilization of STAT1/STAT2: PARP7 has been shown to ADP-ribosylate STAT1 and STAT2, promoting their ubiquitination and subsequent degradation via autophagy. This reduces the cell's ability to respond to IFN-I signaling.[3]
-
Disruption of the IRF3 Transcriptional Complex: PARP7 can disrupt the formation of the IRF3:CBP/p300 transcriptional holocomplex, which is essential for the transcription of the IFN-β gene (IFNB1).[8]
Inhibition of PARP7 with a compound like this compound blocks these suppressive actions. This leads to increased TBK1 autophosphorylation, stabilization of IRF3, and enhanced transcription of IFNB1 and other interferon-stimulated genes (ISGs), such as CXCL10, CCL5, and MX1.[1] The secreted Type I interferons then act in an autocrine and paracrine manner, further amplifying the immune response by activating the JAK-STAT pathway, leading to increased STAT1 phosphorylation and the establishment of an anti-viral and anti-tumor state.
Mandatory Visualization: Signaling Pathway
Caption: PARP7 inhibition by this compound blocks negative regulation of the cGAS-STING pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of PARP7 inhibitors. These protocols are based on published studies involving RBN-2397 and can be adapted for this compound.
In Vitro PARP7 Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on PARP7 enzymatic activity.
-
Reagents: Recombinant human PARP7, NAD+, biotinylated-NAD+, streptavidin-coated plates, histone H1 (substrate), anti-PARP7 antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure:
-
Coat streptavidin plates with biotinylated histone H1.
-
Prepare a reaction mixture containing recombinant PARP7, NAD+, and varying concentrations of this compound (e.g., 10-point, 3-fold serial dilution from 1 µM).
-
Add the reaction mixture to the coated plates and incubate for 1-2 hours at room temperature to allow for auto-MARylation of PARP7.
-
Wash plates to remove unbound enzyme and inhibitor.
-
Add anti-PARP7 primary antibody, followed by HRP-conjugated secondary antibody.
-
Add TMB substrate and measure absorbance at 450 nm.
-
Calculate IC50 values by fitting the dose-response curve using non-linear regression.
-
Western Blotting for Phospho-STAT1 and Phospho-IRF3
This protocol assesses the activation of key downstream signaling proteins following inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., CT26 mouse colon carcinoma or NCI-H1373 human lung cancer) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or DMSO vehicle control for a specified time (e.g., 4, 16, or 24 hours).[2]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
RT-qPCR for Interferon-Stimulated Genes (ISGs)
This method quantifies the transcriptional upregulation of key immunomodulatory genes.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use primers specific for target genes (e.g., IFNB1, CXCL10, MX1) and a housekeeping gene for normalization (e.g., TBP, GAPDH).
-
Example Murine Primers:
-
Cxcl10 Fwd: 5'-CCAAGTGCTGCCGTCATTTTC-3', Rev: 5'-GGCTCGCAGGGATGATTTCAA-3'
-
Ifnb1 Fwd: 5'-AGCTCCAAGAAAGGACGAACAT-3', Rev: 5'-GCCCTGTAGGTGAGGTTGAT-3'
-
-
Analyze data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical syngeneic mouse model to evaluate the in vivo effects of this compound.
-
Animal Model:
-
Use immunocompetent mice, such as BALB/c or C57BL/6, depending on the syngeneic tumor cell line.
-
-
Tumor Implantation:
-
Subcutaneously implant 0.5-1 x 10^6 CT26 colon carcinoma cells into the flank of female BALB/c mice.
-
-
Treatment:
-
Monitor tumor growth until tumors reach a mean volume of ~60-100 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage. Dosing for RBN-2397 has been effective in the 30-100 mg/kg range.[7]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.
-
Monitor body weight as a measure of toxicity.
-
At the end of the study (or at intermediate timepoints), tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pSTAT1, RT-qPCR for ISGs, or flow cytometry for immune cell infiltration).
-
Primary endpoints are typically tumor growth inhibition (TGI) and survival.
-
Mandatory Visualization: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intodna.com [intodna.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. rupress.org [rupress.org]
Parp7-IN-16's role in the cGAS-STING pathway
An In-Depth Technical Guide to the Role of Parp7-IN-16 in the cGAS-STING Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN-I) response. Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (MARylating) enzyme, has been identified as a key negative regulator of this pathway, representing a promising therapeutic target for enhancing anti-tumor immunity.[1][2][3][4][5] Inhibition of PARP7 has been shown to restore IFN-I signaling in tumor models, leading to both direct cancer cell inhibition and activation of the adaptive immune system.[5] This technical guide focuses on this compound, a potent inhibitor of PARP7, and elucidates its mechanistic role within the cGAS-STING signaling cascade. We provide a comprehensive overview of the underlying biology, quantitative data on inhibitor potency, detailed experimental protocols for investigating its effects, and visual diagrams to clarify the complex molecular interactions.
Introduction: The cGAS-STING Pathway and PARP7 Regulation
The cGAS-STING pathway is a fundamental innate immune signaling cascade. Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral infection or cellular damage—cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[6][7] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.[7] This activation triggers a downstream signaling cascade involving the phosphorylation and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[4][8]
PARP7 functions as a crucial brake on this pathway. As a mono-ADP-ribosyltransferase, PARP7 transfers a single ADP-ribose unit from NAD+ to its substrate proteins.[3][4] Studies have shown that PARP7 negatively regulates type I interferon signaling by targeting key components of the pathway.[3][8][9] Mechanistically, PARP7 can interact with and MARylate TBK1, which prevents its autophosphorylation and subsequent activation, thereby inhibiting the downstream phosphorylation of IRF3.[4][10] More recent evidence also points to PARP7 directly interacting with IRF3 to disrupt the formation of the IRF3:CBP/p300 transcriptional complex required for IFN-I production.[1][8] By suppressing this pathway, PARP7 allows cancer cells, which often accumulate cytosolic DNA due to genomic instability, to evade immune detection.[11][12]
This compound: A Potent PARP7 Inhibitor
This compound (also referred to as compound 36) has been identified as a potent and selective small-molecule inhibitor of PARP7. Its primary mechanism of action is to bind to the catalytic domain of PARP7, preventing the enzyme from utilizing NAD+ to ADP-ribosylate its substrates.[13] By inhibiting the enzymatic function of PARP7, this compound is hypothesized to remove the negative regulation on the cGAS-STING pathway, thereby restoring and enhancing the type I interferon response.
Quantitative Data: Inhibitor Potency
The inhibitory activity of this compound has been quantified through biochemical assays, demonstrating high potency against PARP7 as well as PARP1 and PARP2.
| Target | IC₅₀ (nM) | Reference |
| PARP7 | 0.21 | [14] |
| PARP1 | 0.94 | [14] |
| PARP2 | 0.87 | [14] |
Table 1: In vitro inhibitory concentrations (IC₅₀) of this compound against key PARP family members.
Visualizing the Mechanism of Action
To clarify the role of this compound, the following diagrams illustrate the signaling pathway dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond DNA sensing: expanding the role of cGAS/STING in immunity and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Frontiers in the cGAS-STING Intracellular DNA Sensing Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Critical Role of PARPs in Regulating Innate Immune Responses [frontiersin.org]
- 11. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
Unmasking the Collateral Effects: An In-depth Technical Guide to the Off-Target Profile of High-Concentration PARP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) Polymerase 7 (PARP7) have emerged as a promising class of molecules. While their on-target efficacy is the subject of intense investigation, a thorough understanding of their off-target effects, particularly at high concentrations, is paramount for predicting potential toxicities and identifying opportunities for polypharmacology. This technical guide provides a comprehensive overview of the off-target landscape of a representative PARP7 inhibitor, drawing upon available data to illuminate its broader biological interactions.
Due to the limited public information on "Parp7-IN-16," this guide will focus on the well-characterized and structurally distinct PARP7 inhibitor, RBN-2397 , as a surrogate to explore the off-target effects of a selective PARP7 inhibitor at elevated concentrations.
Data Presentation: Quantitative Analysis of Off-Target Interactions
The selectivity of a targeted inhibitor is a critical determinant of its therapeutic index. High concentrations can often lead to the engagement of unintended molecular targets. The following tables summarize the available quantitative data on the off-target effects of the PARP7 inhibitor RBN-2397, focusing on its interactions with other PARP family members and the broader kinome.
Table 1: Selectivity Profile of RBN-2397 Against the PARP Family
| Target | IC50 (nM) | Fold Selectivity vs. PARP7 |
| PARP7 | ~7.6 - 13.7 | 1 |
| PARP1 | >10,000 | >730 |
| PARP2 | >10,000 | >730 |
| PARP10 | ~150 | ~11-20 |
| PARP11 | ~150 | ~11-20 |
| PARP12 | >10,000 | >730 |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
Table 2: Potential Off-Target Kinase Interactions of PARP Inhibitors
While specific kinome-wide screening data for RBN-2397 at high concentrations is not extensively detailed in the public domain, studies on other PARP inhibitors have revealed off-target interactions with various kinases.[1][2][3][4][5] These findings suggest that at high concentrations, PARP inhibitors with similar structural motifs might interact with kinases. Researchers should consider performing broad kinase screening panels to fully characterize the off-target profile of any PARP7 inhibitor.
| Kinase Family | Potential Off-Target Kinases | Notes |
| CDKs | CDK16 | Some PARP inhibitors have shown activity against cyclin-dependent kinases.[1][4] |
| DYRKs | DYRK1A, DYRK1B | Dual-specificity tyrosine phosphorylation-regulated kinases have been identified as off-targets for some PARP inhibitors.[1][4] |
| PIMs | PIM3 | PIM kinases are another family that has shown interaction with certain PARP inhibitors.[1][4] |
Experimental Protocols: Methodologies for Assessing Off-Target Effects
A robust assessment of off-target effects relies on a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of PARP7 inhibitors.
PARP Activity Screening and Inhibitor Testing Assay (PASTA)
This biochemical assay is crucial for determining the selectivity of an inhibitor across the entire PARP family.[6]
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP enzymes. The resulting biotinylated histones are detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in luminescence indicates inhibition of the PARP enzyme.
Protocol:
-
Plate Preparation: 96-well plates are coated with histone proteins and blocked to prevent non-specific binding.
-
Reaction Mixture: A reaction buffer containing a specific recombinant PARP enzyme, biotinylated NAD+, and the inhibitor at various concentrations is added to the wells.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: The plate is washed, and a streptavidin-HRP conjugate is added, followed by another wash. A chemiluminescent substrate is then added.
-
Data Acquisition: Luminescence is measured using a plate reader. IC50 values are calculated by plotting the inhibitor concentration against the percentage of PARP activity.
Kinome Scanning
To assess the broader off-target profile, especially against kinases, a comprehensive kinome scan is essential. This is typically performed as a service by specialized companies.
Principle: These assays measure the ability of the test compound to compete with a known, immobilized ligand for binding to a large panel of recombinant kinases. The amount of kinase bound to the solid support is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.[3]
Protocol (General Workflow):
-
Compound Submission: The inhibitor of interest is provided to the screening facility.
-
Assay Performance: The compound is tested at one or more concentrations (typically a high concentration like 10 µM for initial screening) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™).
-
Data Analysis: The results are reported as the percentage of kinase that is competed off the immobilized ligand. Significant inhibition (e.g., >65% competition) flags a potential off-target interaction.
-
Follow-up: Hits from the initial screen are then typically validated through dose-response experiments to determine IC50 or Kd values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement and can also be used to identify off-target binding within a cellular context.[7][8][9]
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations or with a vehicle control.
-
Heating: The treated cells or cell lysates are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein (and potential off-targets) in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to the off-target analysis of PARP7 inhibitors.
Caption: On-target and potential off-target signaling of a PARP7 inhibitor.
Caption: Workflow for comprehensive off-target profiling of a PARP7 inhibitor.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Optimal In Vivo Dosing of Parp7-IN-16: Application Notes and Protocols for Preclinical Mouse Models
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo use of Parp7-IN-16 (also known as Cpd36), a potent, orally active inhibitor of PARP-1, PARP-2, and PARP-7. The following information is synthesized from preclinical studies to guide the design and execution of in vivo mouse model experiments.
This compound has demonstrated significant antitumor activity in xenograft models of breast and prostate cancer. Optimal dosing and administration are critical for achieving desired therapeutic outcomes. These notes provide a comprehensive overview of its application, supported by experimental data and protocols.
Data Presentation: In Vivo Efficacy of this compound
The in vivo antitumor efficacy of this compound was evaluated in breast and prostate cancer xenograft models. The compound was administered orally, and its performance was compared to a vehicle control and, in the case of the prostate cancer model, the standard-of-care drug enzalutamide.
Table 1: In Vivo Antitumor Activity of this compound in a BRCA-deficient Breast Cancer Xenograft Model (MDA-MB-436)
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI %) |
| Vehicle | - | Oral | Once daily (QD) | - |
| This compound | 25 | Oral | Once daily (QD) | 65.4% |
| This compound | 50 | Oral | Once daily (QD) | 78.2% |
Table 2: In Vivo Antitumor Activity of this compound in a Prostate Cancer Xenograft Model (22Rv1)
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI %) |
| Vehicle | - | Oral | Once daily (QD) | - |
| This compound | 50 | Oral | Once daily (QD) | 55.1% |
| Enzalutamide | 20 | Oral | Once daily (QD) | 58.3% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Breast Cancer Xenograft Model
1. Cell Culture and Animal Model:
-
Human breast cancer cell line MDA-MB-436, which has a BRCA1 mutation, is cultured under standard conditions.
-
Female BALB/c nude mice (5-6 weeks old) are used as the host for tumor xenografts.
2. Tumor Implantation:
-
MDA-MB-436 cells are harvested and resuspended in a 1:1 mixture of Matrigel and PBS.
-
1 x 107 cells in a volume of 0.1 mL are subcutaneously injected into the right flank of each mouse.
3. Treatment Regimen:
-
When the average tumor volume reaches approximately 150-200 mm³, the mice are randomized into treatment groups.
-
This compound is formulated in a vehicle of 0.5% methylcellulose (MC) and 0.2% Tween 80 in sterile water.
-
The compound is administered orally once daily at doses of 25 mg/kg and 50 mg/kg.
-
The vehicle control group receives the same volume of the formulation without the active compound.
4. Monitoring and Endpoints:
-
Tumor volume and body weight are measured twice weekly.
-
Tumor volume is calculated using the formula: (length × width²) / 2.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Protocol 2: Prostate Cancer Xenograft Model
1. Cell Culture and Animal Model:
-
The human prostate cancer cell line 22Rv1 is maintained in appropriate culture conditions.
-
Male BALB/c nude mice (5-6 weeks old) are utilized for tumor implantation.
2. Tumor Implantation:
-
22Rv1 cells are prepared and injected subcutaneously into the right flank of each mouse at a concentration of 1 x 107 cells in 0.1 mL of a 1:1 Matrigel/PBS mixture.
3. Treatment Regimen:
-
Treatment is initiated when the mean tumor volume reaches 150-200 mm³.
-
This compound is prepared in a vehicle of 0.5% MC and 0.2% Tween 80 and administered orally at 50 mg/kg once daily.
-
A positive control group is treated with enzalutamide at 20 mg/kg, administered orally once daily.
-
A vehicle control group is also included.
4. Monitoring and Endpoints:
-
Tumor dimensions and body weights are recorded twice a week.
-
The study continues for a predefined period, and TGI is calculated to determine efficacy.
Mandatory Visualizations
PARP7 Signaling Pathways
PARP7 is a key negative regulator of the type I interferon (IFN-I) signaling pathway and is also involved in modulating the activity of several nuclear receptors.[1] Inhibition of PARP7 can restore IFN-I signaling, which plays a crucial role in the anti-tumor immune response.[2]
Experimental Workflow for In Vivo Studies
The successful execution of in vivo efficacy studies with this compound requires a well-defined experimental workflow, from cell culture to data analysis.
References
Application Notes and Protocols: Parp7-IN-16 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp7-IN-16 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), with additional activity against PARP1 and PARP2.[1][2][3][4] Its potential as a therapeutic agent, particularly in oncology, necessitates a thorough understanding of its physicochemical properties, including solubility and stability in various solvent systems.[1][2] These characteristics are critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible experimental outcomes. This document provides detailed application notes on the solubility and stability of this compound, along with experimental protocols for its handling and use in research settings.
PARP7 Signaling Pathway
PARP7 is a mono-ADP-ribosyltransferase that has emerged as a key regulator in various cellular processes, including the type I interferon (IFN-I) signaling pathway and the regulation of nuclear receptor signaling.[5] It is known to negatively regulate the innate immune response, making it a promising target for cancer immunotherapy.[5][6][7] Inhibition of PARP7 can restore IFN-I signaling in tumor cells, leading to decreased cell proliferation and activation of an anti-tumor immune response.[7][8] The diagram below illustrates a simplified representation of the PARP7-mediated regulation of the type I interferon response.
Caption: Simplified PARP7 signaling pathway in the context of the cGAS-STING innate immunity route.
Solubility Data
The solubility of this compound has been determined in various solvents and solvent systems, which is crucial for preparing stock solutions and formulations for in vitro and in vivo experiments.[1]
In Vitro Solubility
For cell-based assays and other in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (204.71 mM) | Requires sonication to dissolve. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
In Vivo Formulations
For animal studies, this compound can be formulated in several solvent systems to achieve a clear solution. The following table summarizes the recommended formulations.[1]
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.12 mM) |
Stability Information
Proper storage of this compound, both in its solid form and in solution, is critical to maintain its chemical integrity and biological activity.
Solid Form
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Stock Solutions
Once dissolved, stock solutions of this compound should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles.[1][2]
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
The following protocols provide a general framework for determining the solubility and stability of this compound. These can be adapted based on specific experimental needs and available equipment.
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol outlines a high-throughput method to assess the kinetic solubility of this compound in an aqueous buffer, which is relevant for in vitro assays.
Caption: Workflow for determining the kinetic solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Multichannel pipette
-
Plate reader with absorbance measurement capabilities
Procedure:
-
Prepare Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Use sonication if necessary to ensure complete dissolution.[1]
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Aqueous Dilution: To a new 96-well plate, add the appropriate volume of PBS. Then, using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) of each DMSO dilution from the previous plate into the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Gently mix the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Plot the measured absorbance against the concentration of this compound. The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.
Protocol 2: Assessment of Stock Solution Stability by HPLC
This protocol describes a method to evaluate the stability of a this compound stock solution in DMSO over time at different storage temperatures.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
Procedure:
-
Initial Sample Analysis (Time 0):
-
Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound at time 0 serves as the baseline (100%).
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple autosampler vials.
-
Store the vials at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage temperature.
-
Allow the vial to thaw completely and reach room temperature.
-
Dilute an aliquot of the stock solution to the same concentration as the initial sample.
-
Inject the sample into the HPLC and record the chromatogram under the same conditions as the time 0 analysis.
-
-
Data Analysis:
-
For each time point and storage condition, calculate the percentage of the remaining this compound by comparing the peak area to the peak area at time 0.
-
Remaining this compound (%) = (Peak Area at Time X / Peak Area at Time 0) * 100
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Conclusion
The data and protocols presented in these application notes provide a comprehensive guide for the handling and use of this compound in a research setting. Adherence to these guidelines for solubility and stability will help ensure the accuracy and reproducibility of experimental results. Researchers should always refer to the most current product information sheet for any updates on handling and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating PARP7 Inhibition with PARP7-IN-16: A Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for validating the inhibition of Poly (ADP-ribose) polymerase 7 (PARP7) by the small molecule inhibitor PARP7-IN-16 using Western blotting. It includes a comprehensive methodology, data presentation guidelines, and visual representations of the experimental workflow and the relevant signaling pathway.
Introduction
PARP7 is a mono-ADP-ribosyltransferase that has emerged as a promising therapeutic target in oncology. It functions as a negative regulator of the type I interferon (IFN) signaling pathway and is also implicated in androgen receptor (AR) signaling.[1][2][3] Inhibition of PARP7 can restore type I IFN signaling, leading to anti-tumor immunity.[2][4] this compound is a potent and selective inhibitor of PARP1, PARP2, and PARP7.[5] This protocol outlines the use of Western blotting to confirm the on-target effects of this compound by assessing the levels of PARP7 and downstream signaling proteins.
A key consideration when studying PARP7 is that the endogenous protein is often labile and can be difficult to detect by Western blot under basal conditions.[6][7] However, treatment with catalytic inhibitors of PARP7 has been shown to stabilize the protein, leading to its accumulation and making it more readily detectable.[6][7][8] Therefore, an increase in the PARP7 band intensity upon treatment with this compound can serve as an initial indicator of target engagement.
Data Presentation
Quantitative data regarding the inhibitor and expected outcomes should be organized for clarity.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 (nM) |
| This compound | PARP1 | 0.94 |
| PARP2 | 0.87 | |
| PARP7 | 0.21 | |
| Data sourced from MedChemExpress.[5] |
Table 2: Expected Changes in Protein Levels Post-Treatment
| Protein | Expected Change with this compound Treatment | Rationale |
| PARP7 | Increase | Inhibition of catalytic activity leads to protein stabilization.[6][7][8] |
| Phospho-STAT1 (pSTAT1) | Increase | PARP7 negatively regulates the Type I IFN pathway; inhibition relieves this repression, leading to increased STAT1 phosphorylation.[9][10] |
| Total STAT1 | Increase | Increased pSTAT1 can lead to an overall increase in total STAT1 levels.[9][10] |
| FRA1 | Decrease | PARP7-mediated ADP-ribosylation stabilizes FRA1; inhibition leads to its degradation.[11] |
| Androgen Receptor (AR) | Stabilization (in the presence of androgen) | PARP7 promotes the degradation of the androgen receptor; inhibition can blunt this effect.[8] |
| Expected changes are based on studies using other PARP7 inhibitors like RBN-2397, as specific data for this compound is not yet widely published. |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to validate PARP7 inhibition.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question. For studying the type I interferon pathway, cell lines such as the colon carcinoma line CT26 or the lung cancer line NCI-H1373 have been used.[9][11] For androgen receptor signaling, prostate cancer cell lines like VCaP are appropriate.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[5] Further dilute the inhibitor in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration, starting with a range guided by the IC50 value (e.g., 1 nM to 1 µM).
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined duration. A time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment time for observing changes in the target proteins. For some downstream markers like pSTAT1, a 16-hour treatment has been shown to be effective with other PARP7 inhibitors.[9][10]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel until adequate separation of the proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to a loading control (e.g., GAPDH, β-actin, or tubulin) to account for variations in protein loading.
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier Example |
| PARP7 | Rabbit Polyclonal | 1:500 - 1:2000 | Novus Biologicals (NBP2-93275) |
| Phospho-STAT1 (Tyr701) | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| STAT1 | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| FRA1 | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| Androgen Receptor | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| GAPDH | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| β-Actin | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| Note: Optimal antibody dilutions should be determined empirically. |
Visualizations
Experimental Workflow
Caption: Western blot workflow for PARP7 inhibition validation.
PARP7 Signaling Pathway and Point of Inhibition
Caption: PARP7 negatively regulates the cGAS-STING pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. tulipbiolabs.com [tulipbiolabs.com]
- 6. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
Harnessing the Synergy of PARP7 Inhibition and Immunotherapy in Preclinical Cancer Models
Application Note and Protocols for Parp7-IN-16 in Combination with Immune Checkpoint Blockade
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the preclinical application of this compound, a potent and selective PARP7 inhibitor, in combination with immunotherapy. This combination strategy is designed to enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors (ICIs).
Introduction
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a key negative regulator of the type I interferon (IFN) signaling pathway in cancer cells.[1] Upregulation of PARP7 in the tumor microenvironment can suppress the innate immune response, thereby allowing cancer cells to evade immune surveillance.[2] this compound and other selective PARP7 inhibitors, such as RBN-2397 (atamparib), have been developed to counteract this mechanism.[3] By inhibiting PARP7, these molecules restore type I IFN signaling, leading to both direct cancer cell-autonomous anti-proliferative effects and the induction of a robust anti-tumor immune response.[4][5] This immunogenic shift in the tumor microenvironment provides a strong rationale for combining PARP7 inhibitors with immune checkpoint blockade, such as anti-PD-1 therapy, to achieve synergistic anti-cancer effects.[6][7] Preclinical studies have demonstrated that this combination can lead to complete tumor regressions and the establishment of durable anti-tumor immunity.[8][9]
Mechanism of Action: A Dual Approach to Cancer Therapy
The combination of this compound and immunotherapy leverages a two-pronged attack on cancer cells.
-
Restoration of Type I Interferon Signaling by this compound: PARP7 negatively regulates the STING (stimulator of interferon genes) pathway, which is a critical sensor of cytosolic DNA. In cancer cells, the presence of cytosolic DNA, a hallmark of genomic instability, should trigger an anti-tumor immune response via STING activation and subsequent type I IFN production. However, elevated PARP7 levels dampen this response. This compound inhibits the enzymatic activity of PARP7, thereby removing this brake on the STING pathway.[1] This leads to increased production of type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10) within the tumor microenvironment.[10]
-
Enhancement of Anti-Tumor Immunity and Synergy with Anti-PD-1 Therapy: The restored type I IFN signaling has several downstream effects that promote an anti-tumor immune response. It enhances antigen presentation on cancer cells, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs), and increases the expression of PD-L1 on tumor cells.[1][11] While increased PD-L1 expression can be a mechanism of adaptive resistance, it also renders the tumor more susceptible to PD-1/PD-L1 blockade. The influx of activated T cells into the tumor, facilitated by the PARP7 inhibitor, can then be unleashed by an anti-PD-1 antibody, leading to a potent and durable anti-tumor response.[7]
Figure 1: Mechanism of action for this compound and anti-PD-1 immunotherapy.
Quantitative Data from Preclinical Studies
The following tables summarize the in vivo efficacy of a PARP7 inhibitor (RBN-2397, a compound structurally related to this compound) in combination with an anti-PD-1 antibody in syngeneic mouse models.
Table 1: Anti-Tumor Efficacy in CT26 Colon Carcinoma Model
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 18/19 | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle | Daily Oral Gavage | ~1500 | - | 0/10 |
| RBN-2397 | 100 mg/kg, daily oral gavage | ~500 | ~67% | Not specified |
| Anti-PD-1 | 10 mg/kg, twice weekly IP | ~1200 | ~20% | Not specified |
| RBN-2397 + Anti-PD-1 | Combination of above | <100 | >93% | 10/10 |
Data synthesized from preclinical studies reported in the literature.[9]
Table 2: Immune Cell Infiltration in CT26 Tumors
| Treatment Group | % CD8+ T Cells in CD45+ Cells | % Activated (CD69+) CD8+ T Cells |
| Vehicle | Baseline | Baseline |
| RBN-2397 (500 mg/kg) | Increased | Increased |
Qualitative and quantitative changes reported in preclinical models.[5][9]
Table 3: Pharmacodynamic Biomarkers in NCI-H1373 Lung Cancer Xenografts
| Biomarker | Change with RBN-2397 Treatment |
| IFN-β mRNA | Increased |
| MX1 mRNA | Increased |
| IFIT1 mRNA | Increased |
| CXCL10 mRNA | Increased (1.5 to 8-fold) |
| CXCL10 Protein | Increased |
Data from preclinical xenograft models.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Efficacy Studies in Syngeneic Mouse Models
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model, such as CT26 colon carcinoma in BALB/c mice.
Materials:
-
This compound (or RBN-2397)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Phosphate-buffered saline (PBS)
-
CT26 colon carcinoma cells
-
6-8 week old female BALB/c mice
-
Calipers
-
Syringes and needles for injection and oral gavage
Procedure:
-
Tumor Cell Implantation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=10 mice per group):
-
Group 1: Vehicle (oral gavage, daily) + Isotype control antibody (IP, twice weekly)
-
Group 2: this compound (e.g., 100 mg/kg, oral gavage, daily) + Isotype control antibody (IP, twice weekly)
-
Group 3: Vehicle (oral gavage, daily) + Anti-PD-1 antibody (e.g., 10 mg/kg, IP, twice weekly)
-
Group 4: this compound (e.g., 100 mg/kg, oral gavage, daily) + Anti-PD-1 antibody (e.g., 10 mg/kg, IP, twice weekly)
-
-
-
Treatment Administration:
-
Administer treatments as per the randomized groups for a specified duration (e.g., 21-35 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.
-
Plot mean tumor volume ± SEM for each group over time to generate tumor growth curves.
-
Figure 2: Workflow for preclinical in vivo efficacy studies.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from tumor tissues.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase IV, Dispase, and DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (see Table 4 for a suggested panel)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing Collagenase IV, Dispase, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer and incubate with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the fixable viability dye and incubate according to the manufacturer's instructions.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional, for transcription factors like FoxP3 or cytokines):
-
Fix and permeabilize the cells using a commercially available kit.
-
Add antibodies for intracellular targets and incubate as recommended.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ immune cells, followed by specific lymphocyte populations (e.g., CD3+, CD4+, CD8+).
-
Table 4: Suggested Antibody Panel for TIL Profiling
| Marker | Fluorochrome | Cell Population/Function |
| CD45 | e.g., AF700 | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | T cells |
| CD4 | e.g., FITC | Helper T cells |
| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| PD-1 | e.g., BV421 | Exhaustion/activation marker on T cells |
| TIM-3 | e.g., PE | Exhaustion marker on T cells |
| CD69 | e.g., APC | Early activation marker |
| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T cells (intracellular) |
| Granzyme B | e.g., PE | Cytotoxicity marker (intracellular) |
| Viability Dye | e.g., Zombie Aqua | Live/dead cell discrimination |
RNA-Seq Analysis of Tumor Tissue
This protocol provides a general workflow for transcriptomic analysis of tumor samples.
Materials:
-
Excised tumors stored in RNAlater or snap-frozen in liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA sequencing library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencer
Procedure:
-
RNA Extraction:
-
Homogenize the tumor tissue using a rotor-stator homogenizer or bead mill.
-
Extract total RNA using a column-based kit according to the manufacturer's instructions, including an on-column DNase I digestion step.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Determine the RNA integrity number (RIN) using a Bioanalyzer. A RIN value of >7 is generally recommended for RNA-seq.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA using a stranded mRNA library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform quality control on the prepared libraries.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to the appropriate reference genome (e.g., mouse mm10).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treatment groups.
-
Conduct pathway and gene set enrichment analysis to identify biological processes affected by the treatments, with a focus on immune-related pathways.
-
Conclusion
The combination of this compound with immunotherapy, particularly anti-PD-1 therapy, represents a promising strategy to enhance anti-tumor immunity and improve clinical outcomes. The preclinical data strongly support the synergistic effects of this combination, driven by the restoration of type I interferon signaling within the tumor microenvironment. The protocols provided in this document offer a framework for researchers to further investigate and validate this therapeutic approach in various preclinical cancer models. Careful experimental design and comprehensive analysis of both efficacy and pharmacodynamic endpoints will be crucial for the successful translation of this combination therapy to the clinic.
References
- 1. Combining immunotherapy with PARP inhibitors. Is it possible to find the way through? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. Efficacy and safety of anti-PD-1-based therapy in combination with PARP inhibitors for patients with advanced solid tumors in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. intodna.com [intodna.com]
- 10. researchgate.net [researchgate.net]
- 11. profiles.wustl.edu [profiles.wustl.edu]
Application Note: Measuring STAT1 Phosphorylation to Assess Parp7-IN-16 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, essential for mediating cellular responses to interferons (IFNs). The phosphorylation of STAT1 at tyrosine 701 (Tyr701) is a key activation event, leading to its dimerization, nuclear translocation, and subsequent regulation of gene transcription.[1][2][3]
PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of the type I interferon response.[4][5] Mechanistic studies have revealed that PARP7 suppresses type I IFN signaling by promoting the ADP-ribosylation, ubiquitination, and subsequent autophagic degradation of STAT1 and STAT2.[4] Consequently, inhibition of PARP7's enzymatic activity is expected to stabilize STAT1/STAT2 levels, thereby restoring and enhancing IFN signaling.[4] Small-molecule PARP7 inhibitors, such as RBN-2397, have been shown to increase STAT1 phosphorylation, confirming this mechanism of action.[5][6]
This application note provides detailed protocols for measuring STAT1 phosphorylation to functionally assess the activity of Parp7-IN-16, a novel PARP7 inhibitor. We describe three common and robust methods: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Signaling Pathway of PARP7 and STAT1
Inhibition of PARP7 with this compound blocks the degradation of STAT1, leading to increased STAT1 phosphorylation upon cytokine stimulation (e.g., Type I IFN). This serves as a direct measure of the inhibitor's target engagement and cellular activity.
Western Blotting for p-STAT1 (Tyr701) Detection
Western blotting is a widely used technique to detect and semi-quantify protein phosphorylation. It provides data on the specificity of the antibody and the molecular weight of the target protein.
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, A549, or relevant cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours before treatment, if necessary, to reduce basal phosphorylation levels.[7]
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 10 µM) for a specified duration (e.g., 4 to 16 hours).[6]
-
Include a vehicle control (e.g., DMSO).
-
For a positive control, stimulate cells with IFN-γ (10-100 ng/mL) for 15-30 minutes before harvesting.[7][8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).[8][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane, which is recommended for phospho-protein detection.[8]
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it can interfere with phospho-antibody binding.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT1 (Tyr701) (e.g., at 1:1000 dilution in 5% BSA/TBST).[9]
-
Wash the membrane 3-4 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3-4 times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total STAT1 and a loading control (e.g., β-Actin or GAPDH).[1][2]
-
Data Presentation
| This compound Conc. | p-STAT1 (Tyr701) Signal | Total STAT1 Signal | p-STAT1 / Total STAT1 Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 15,000 | 150,000 | 1.0 |
| 10 nM | 22,500 | 152,000 | 1.5 |
| 100 nM | 61,200 | 155,000 | 3.9 |
| 1 µM | 125,000 | 151,000 | 8.3 |
| 10 µM | 135,000 | 149,000 | 9.1 |
| IFN-γ (Control) | 180,000 | 153,000 | 11.8 |
ELISA for p-STAT1 (Tyr701) Quantification
An ELISA provides a quantitative measurement of p-STAT1 in cell lysates and is suitable for higher-throughput screening. Sandwich ELISA kits for p-STAT1 are commercially available.[7][10][11]
Experimental Workflow
Detailed Protocol
This protocol is based on a typical commercial sandwich ELISA kit.[7][10]
-
Prepare Cell Lysates: Prepare lysates from cells treated with this compound as described in the Western Blot protocol (Steps 1 & 2).
-
Assay Procedure:
-
Pipette 100 µL of p-STAT1 standards and cell lysate samples into wells of a microplate pre-coated with a capture antibody against total STAT1.
-
Wash the wells 4 times with Wash Buffer.
-
Add 100 µL of a biotinylated detection antibody specific for p-STAT1 (Tyr701) to each well.
-
Incubate for 1 hour at room temperature.[10]
-
Wash the wells 4 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated streptavidin solution.
-
Incubate for 1 hour at room temperature.[11]
-
Wash the wells 4 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Measure the optical density at 450 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the p-STAT1 standards.
-
Use the standard curve to determine the concentration of p-STAT1 in each sample. Normalize to the total protein concentration of the lysate.
-
Data Presentation
| This compound Conc. | Absorbance (450 nm) | Calculated p-STAT1 Conc. (Units/mL) |
| Vehicle (DMSO) | 0.152 | 5.1 |
| 10 nM | 0.225 | 7.8 |
| 100 nM | 0.588 | 21.5 |
| 1 µM | 1.254 | 48.9 |
| 10 µM | 1.489 | 59.2 |
| IFN-γ (Control) | 1.891 | 76.4 |
Flow Cytometry for Single-Cell p-STAT1 Analysis
Flow cytometry allows for the rapid, quantitative assessment of STAT1 phosphorylation on a single-cell basis.[12] This is particularly useful for analyzing heterogeneous cell populations or when multiplexing with other markers.[13]
Experimental Workflowdot
References
- 1. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Stat1 (Tyr701) (58D6) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP7 inhibition stabilizes STAT1/STAT2 and relieves experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathScan® Phospho-Stat1 (Tyr701) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Detection of intracellular phosphorylated STAT-1 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Determining the IC50 of Parp7-IN-16
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro determination of the half-maximal inhibitory concentration (IC50) of Parp7-IN-16, a putative inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). The provided methodologies are based on established biochemical and cell-based assays designed to measure the enzymatic activity of PARP7 and its inhibition.
Introduction to PARP7 and its Inhibition
Poly(ADP-ribose) Polymerase 7 (PARP7), also known as TCDD-inducible poly(ADP-ribose) polymerase (TIPARP), is a mono-ADP-ribosyltransferase (MARylating) enzyme.[1] It plays a critical role as a negative regulator of the type I interferon (IFN-I) signaling pathway and is also involved in aryl hydrocarbon receptor (AHR) and nuclear receptor signaling.[1][2] By catalyzing the transfer of a single ADP-ribose moiety from NAD+ to its substrates, PARP7 influences various cellular processes, including immune regulation and transcription.[2][3] Its role in suppressing anti-tumor immunity has made it a promising target for cancer therapy.[3][4] Small molecule inhibitors of PARP7, such as RBN-2397, have been shown to restore type I interferon signaling and induce tumor regression in preclinical models.[3][4]
The determination of the IC50 value is a critical step in the characterization of novel PARP7 inhibitors like this compound. This value provides a quantitative measure of the inhibitor's potency. This document outlines two primary approaches for determining the IC50 of this compound: a biochemical assay using purified PARP7 enzyme and a cell-based assay to assess the inhibitor's activity in a cellular context.
Data Presentation
The following tables summarize the expected quantitative data from the described assays.
Table 1: Biochemical IC50 Values of Known PARP7 Inhibitors
| Inhibitor | PARP7 IC50 (nM) | Selectivity Profile | Reference |
| RBN-2397 | <10 | Selective for PARP7 | [5] |
| KMR-206 | <50 | >50-fold selective for PARP7 over most other PARPs | [5] |
| (S)-XY-05 | 4.5 | Enhanced selectivity over RBN-2397 | [6] |
Table 2: Example Data Layout for this compound IC50 Determination
| This compound Concentration (nM) | % Inhibition (Biochemical Assay) | % Inhibition (Cell-Based Assay) |
| 0 | 0 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 | ||
| IC50 (nM) | [Calculated Value] | [Calculated Value] |
Experimental Protocols
Protocol 1: Biochemical Chemiluminescent Assay for PARP7 IC50 Determination
This protocol is adapted from commercially available PARP7 chemiluminescent assay kits and is designed to measure the NAD-dependent ADP-ribosylation of histones by purified PARP7 enzyme.[7][8][9]
Materials:
-
Recombinant human PARP7 enzyme (e.g., BPS Bioscience, Cat. No. 80527)
-
Histone-coated 96-well or 384-well plates[7]
-
Biotinylated NAD+[10]
-
PARP assay buffer[7]
-
This compound (and other control inhibitors) dissolved in DMSO
-
Streptavidin-HRP[7]
-
Chemiluminescent substrate[7]
-
Wash buffer (e.g., PBS + 0.05% Tween 20)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat plates with histone mixture overnight at 4°C. Wash the plates with wash buffer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Enzyme Reaction:
-
Add PARP assay buffer to each well.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the PARP7 enzyme to each well and incubate for 15 minutes at room temperature.[10]
-
Initiate the reaction by adding the biotinylated NAD+ substrate mixture.[10]
-
Incubate for 60 minutes at room temperature.[10]
-
-
Detection:
-
Data Acquisition: Immediately read the luminescence using a microplate luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Protocol 2: Cell-Based Split NanoLuciferase Assay for PARP7 Target Engagement and IC50 Determination
This protocol is based on a split NanoLuciferase (NanoLuc) system to quantify endogenous PARP7 protein levels and assess inhibitor target engagement in living cells.[11] Inhibition of PARP7 catalytic activity leads to its stabilization and accumulation, which can be measured.[5][11]
Materials:
-
Cell line with endogenously tagged HiBiT-PARP7 (e.g., CT-26 HiBiT-PARP7 knock-in cells)[11]
-
Cell culture medium and supplements
-
This compound (and other control inhibitors) dissolved in DMSO
-
Nano-Glo® HiBiT Lytic Detection System (Promega) containing LgBiT and NanoLuc substrate[11]
-
White, opaque 96-well or 384-well cell culture plates
-
Microplate luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-PARP7 cells in the white-walled multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Lysis and Detection:
-
Equilibrate the Nano-Glo® HiBiT Lytic reagent to room temperature.
-
Add the lytic reagent directly to the wells containing the treated cells.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and substrate equilibration.
-
-
Data Acquisition: Read the luminescence using a microplate luminometer.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of HiBiT-PARP7 protein.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the inhibitor that causes a half-maximal increase in PARP7 levels and serves as a proxy for cellular IC50.[11]
-
Visualizations
Below are diagrams illustrating the PARP7 signaling pathway and the experimental workflow for IC50 determination.
Caption: PARP7 negatively regulates the cGAS-STING pathway.
Caption: Workflow for IC50 determination of this compound.
References
- 1. embopress.org [embopress.org]
- 2. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. biocompare.com [biocompare.com]
- 9. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Parp7-IN-16 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Parp7-IN-16 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1][2] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the type I interferon (IFN) signaling pathway.[3] By inhibiting PARP7, this compound can restore type I IFN signaling, which plays a crucial role in the anti-tumor immune response.[3]
Q2: I'm observing precipitation of this compound in my aqueous-based assay buffer. Is this expected?
Yes, it is not uncommon to observe solubility issues with this compound in purely aqueous solutions. Like many small molecule inhibitors, this compound is a hydrophobic compound and has limited solubility in water. Technical datasheets often recommend the use of organic solvents or co-solvent systems to achieve desired concentrations.[1][2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to use newly opened, anhydrous DMSO to avoid issues with moisture, which can impact solubility.[1]
Q4: How should I store my this compound stock solution?
Once prepared, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for long-term storage (up to six months).[1][2]
Troubleshooting Guide: Insolubility in Aqueous Solutions
This guide provides a systematic approach to addressing insolubility issues with this compound during your experiments.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
Step 1: Verify Your Stock Solution
Before troubleshooting downstream applications, ensure your stock solution is correctly prepared and stored.
-
Is the stock solution clear? A hazy or precipitated stock solution will lead to insolubility in subsequent dilutions. If you observe particulates, try gentle warming (up to 60°C for the free base in DMSO) and ultrasonication to aid dissolution.[2]
-
Was the correct solvent used? Anhydrous DMSO is recommended for the initial stock solution.[1][2]
-
Has the stock solution been stored correctly? Improper storage or multiple freeze-thaw cycles can cause the compound to come out of solution.[1][2]
Step 2: Optimize Your Dilution Protocol
The way you dilute your stock solution into your aqueous buffer is critical.
-
Minimize time in intermediate aqueous dilutions. If possible, add the DMSO stock directly to the final assay medium while vortexing to ensure rapid and even dispersion.
-
Avoid shocking the compound. A large, rapid change in solvent polarity can cause precipitation. Try adding the DMSO stock to the assay buffer in a stepwise manner.
Step 3: Implement a Co-Solvent System
For many in vitro and in vivo applications, a co-solvent system is necessary to maintain the solubility of this compound.
| Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Achievable Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress datasheets.[1][2]
Experimental Protocol for Co-Solvent Formulation (Protocol 1):
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until evenly dispersed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][2]
Step 4: Determine the Solubility Limit in Your Specific Buffer
If you are still experiencing issues or cannot use a co-solvent system, you may need to determine the kinetic solubility of this compound in your specific assay buffer.
Experimental Protocol: Kinetic Solubility Assessment (Shake-Flask Method)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Create a series of dilutions of your stock solution in your aqueous assay buffer.
-
Incubate the solutions for a set period (e.g., 1-2 hours) at your experimental temperature, with gentle agitation.
-
After incubation, centrifuge the samples at high speed to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
The highest concentration at which no precipitate is observed is your approximate kinetic solubility limit.
Data Summary: this compound Solubility
| Solvent/System | Form | Solubility | Notes |
| DMSO | Salt | 100 mg/mL (204.71 mM) | Requires ultrasonication.[1] |
| DMSO | Free Base | 33.33 mg/mL (71.45 mM) | Requires ultrasonication and warming to 60°C.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Salt/Free Base | ≥ 2.5 mg/mL | A clear solution is achievable.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Salt/Free Base | ≥ 2.5 mg/mL | A clear solution is achievable.[1][2] |
PARP7 Signaling Pathway
This compound acts on the PARP7-mediated signaling pathway, which is a negative regulator of the type I interferon response. Inhibition of PARP7 can enhance anti-tumor immunity.
Caption: Inhibition of PARP7 by this compound prevents the inactivation of TBK1, promoting the type I interferon response.
References
Technical Support Center: Overcoming Resistance to PARP7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PARP7 inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP7 inhibitors?
A1: PARP7 is a mono-ADP-ribosyltransferase that acts as a negative regulator of the type I interferon (IFN) signaling pathway. In many cancer cells, PARP7 is overexpressed and suppresses this pathway, allowing the tumor to evade the immune system. PARP7 inhibitors, such as RBN-2397, block the catalytic activity of PARP7. This inhibition releases the "brake" on the type I IFN response, leading to increased production of IFN-β, activation of downstream signaling through STAT1 phosphorylation, and subsequent anti-tumor effects. These effects can be both cancer cell-autonomous (e.g., growth inhibition) and immune-stimulatory.[1][2]
Q2: Why might my cancer cell line be intrinsically resistant to PARP7 inhibitors?
A2: Intrinsic resistance to PARP7 inhibitors can occur for several reasons, primarily related to the status of the type I IFN signaling pathway in your cell line. A CRISPR screen revealed that depletion of key components of the cGAS/STING pathway, which senses cytosolic nucleic acids and triggers the IFN response, can lead to resistance to PARP7 inhibition.[3] Therefore, if your cell line has deficiencies in this pathway, the inhibitory effect of blocking PARP7 will be moot. Additionally, some cell lines may not express PARP7 at sufficient levels for an inhibitor to have a significant effect.
Q3: What are the potential mechanisms of acquired resistance to PARP7 inhibitors?
A3: While research into acquired resistance to PARP7 inhibitors is ongoing, potential mechanisms can be hypothesized based on the inhibitor's mechanism of action. These include:
-
Alterations in the Target Protein: Mutations in the PARP7 gene that prevent inhibitor binding but maintain its enzymatic function could arise. Changes in the regulation of PARP7 protein stability could also play a role.
-
Downregulation of the Type I IFN Pathway: Cancer cells could acquire mutations or epigenetic modifications that silence key downstream components of the type I IFN signaling pathway, such as STAT1 or IRF9. This would make the cells unresponsive to the increased IFN signaling induced by the PARP7 inhibitor.
-
Increased Drug Efflux: Similar to resistance mechanisms for other small molecule inhibitors, upregulation of drug efflux pumps could reduce the intracellular concentration of the PARP7 inhibitor.
Q4: What are the key biomarkers I should measure to confirm the activity of a PARP7 inhibitor in my experiments?
A4: To confirm that a PARP7 inhibitor is active in your experimental system, you should measure markers of type I IFN pathway activation. The most common and reliable biomarkers include:
-
Phosphorylation of STAT1 (pSTAT1 at Tyr701): This is a direct downstream indicator of type I IFN receptor engagement.
-
Increased expression of Interferon-Stimulated Genes (ISGs): Measuring the mRNA or protein levels of ISGs like ISG15 or MX1 can confirm pathway activation.
-
Secretion of IFN-β: Measuring the concentration of IFN-β in the cell culture supernatant is a direct readout of the intended drug effect.
Troubleshooting Guides
Problem 1: No observable anti-proliferative effect of the PARP7 inhibitor on my cancer cell line.
| Potential Cause | Troubleshooting Step |
| Low or absent PARP7 expression. | 1. Confirm PARP7 mRNA and protein expression in your cell line using qPCR and Western blotting, respectively. |
| Defective upstream nucleic acid sensing pathway (e.g., cGAS/STING). | 1. Transfect cells with a STING agonist (e.g., cGAMP) to determine if the downstream IFN pathway is intact. 2. If there is no response to a STING agonist, the defect lies downstream. If there is a response, the issue may be in the sensing of endogenous nucleic acids. |
| Defective downstream type I IFN signaling. | 1. Treat cells with recombinant IFN-β and measure STAT1 phosphorylation. If there is no pSTAT1 induction, the pathway downstream of the IFN receptor is compromised. |
| Suboptimal inhibitor concentration or stability. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Ensure the inhibitor is properly stored and handled to maintain its activity. |
Problem 2: My cell line initially responded to the PARP7 inhibitor but has developed resistance over time.
| Potential Cause | Troubleshooting Step |
| Development of mutations in the type I IFN pathway. | 1. Sequence key genes in the type I IFN pathway (e.g., STAT1, STAT2, IRF9, IFNAR1, IFNAR2) in your resistant cell line and compare to the parental line. |
| Epigenetic silencing of IFN pathway components. | 1. Treat resistant cells with epigenetic modifiers (e.g., a DNA methyltransferase inhibitor or a histone deacetylase inhibitor) to see if sensitivity to the PARP7 inhibitor can be restored. |
| Alterations in PARP7 protein. | 1. Sequence the PARP7 gene in the resistant line to check for mutations in the drug-binding site. 2. Assess PARP7 protein levels and stability. |
Quantitative Data Summary
Table 1: PARP7 Protein Stability
| Condition | PARP7 Protein Half-life | Cell Line |
| Basal (untreated) | ~4.5 minutes | PC3-Flag-AR/HA-PARP7 |
| Androgen-treated (2 nM R1881) | ~25.6 minutes | PC3-Flag-AR/HA-PARP7 |
Table 2: Exemplary Concentrations of PARP7 Inhibitor RBN-2397 in Preclinical Studies
| Experiment Type | Concentration Range | Cell Line |
| In vitro cell growth inhibition | 10 nM - 10 µM | Various |
| In vitro STAT1 phosphorylation | 100 nM - 1 µM | NCI-H1373 |
| In vivo studies (oral dosing) | 100 mg/kg, twice daily | Mouse models |
Note: Optimal concentrations may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT1 (pSTAT1)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the PARP7 inhibitor or controls (e.g., vehicle, positive control IFN-β) for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT1 to confirm equal loading.
Protocol 2: Quantification of Secreted IFN-β
This can be achieved using a commercial ELISA kit or a reporter cell line.
-
ELISA:
-
Collect cell culture supernatant after treatment with the PARP7 inhibitor.
-
Centrifuge the supernatant to remove any cellular debris.
-
Follow the manufacturer's instructions for the human or mouse IFN-β ELISA kit.
-
Measure the absorbance and calculate the concentration of IFN-β based on a standard curve.
-
-
Reporter Cell Line (e.g., HEK-Blue™ IFN-α/β cells):
-
Plate the reporter cells in a 96-well plate.
-
Add the cell culture supernatant from your PARP7 inhibitor-treated cancer cells to the reporter cells.
-
Incubate for 20-24 hours.
-
Add a detection reagent (e.g., QUANTI-Blue™) and measure the colorimetric change, which corresponds to the level of secreted IFN-β.[6]
-
Protocol 3: Generation of a PARP7 Inhibitor-Resistant Cell Line
-
Initial Treatment: Treat a sensitive cancer cell line with the PARP7 inhibitor at a concentration equivalent to its IC50.
-
Dose Escalation: Gradually increase the concentration of the PARP7 inhibitor in the culture medium as the cells begin to recover and proliferate.
-
Clonal Selection: After several months of continuous culture in the presence of a high concentration of the inhibitor, isolate single-cell clones by limiting dilution.
-
Characterization: Expand the clones and confirm their resistance by performing a cell viability assay and comparing their IC50 to the parental cell line.
-
Mechanism Investigation: Use the resistant clones to investigate the mechanisms of resistance as outlined in the troubleshooting guide.
Visualizations
Caption: PARP7 negatively regulates the type I IFN pathway.
Caption: Workflow for investigating PARP7 inhibitor resistance.
Caption: Potential mechanisms of resistance to PARP7 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]
Technical Support Center: Optimizing Parp7-IN-16 Treatment Duration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of Parp7-IN-16 for maximum efficacy in experimental settings. As specific data on this compound is limited in the public domain, this guide leverages information from the well-characterized and structurally similar PARP7 inhibitor, RBN-2397, as a proxy. The principles and protocols outlined here should be adapted and validated for your specific experimental model and for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PARP7 inhibitors like this compound?
A1: PARP7 is a mono-ADP-ribosyltransferase that acts as a negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2][3] By inhibiting PARP7, compounds like this compound are expected to restore IFN-I signaling. This can lead to both direct cancer cell-autonomous effects, such as inhibiting cell proliferation, and immune-stimulatory effects that contribute to tumor regression.[4] PARP7 has been shown to ADP-ribosylate TBK1, a key kinase in the IFN-I pathway, thereby suppressing its activity.[1][4] Inhibition of PARP7 lifts this suppression, leading to the activation of downstream signaling.
Q2: How do I determine the optimal concentration (IC50) of this compound for my cell line?
A2: The half-maximal inhibitory concentration (IC50) is a critical starting point. This compound is a potent inhibitor of PARP7 with a reported IC50 of 0.21 nM in biochemical assays.[5] However, the effective concentration in a cellular context will vary depending on the cell line. You can determine the cellular IC50 by performing a dose-response experiment and measuring a relevant endpoint, such as cell viability or a specific biomarker of PARP7 inhibition.
Q3: What are the key signaling pathways I should monitor to assess the efficacy of this compound treatment over time?
A3: The primary pathway to monitor is the type I interferon (IFN-I) signaling pathway. Key events to measure over a time course of treatment include:
-
Phosphorylation of STAT1: Inhibition of PARP7 leads to increased phosphorylation of STAT1.[4]
-
Induction of Interferon-Stimulated Genes (ISGs): The activation of IFN-I signaling results in the transcription of ISGs.
-
Secretion of IFN-β: You can measure the levels of secreted IFN-β in the cell culture supernatant.
Q4: What is a typical starting point for treatment duration in in-vitro and in-vivo experiments?
A4: Based on studies with the PARP7 inhibitor RBN-2397, a time-dependent increase in PARP7 protein levels was observed, with maximal levels occurring around 16 hours after inhibitor addition.[6] For in-vitro experiments, a time course of 16 to 72 hours is a reasonable starting point to observe effects on signaling pathways and cell viability.[7] For in-vivo studies, treatment durations can be more extended. For example, a study with the PARP inhibitor veliparib in combination with cisplatin involved treatment for 21 days.[8] The optimal duration for this compound will need to be determined empirically for your specific model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change in cell viability after treatment. | 1. Treatment duration is too short. 2. The concentration of this compound is too low. 3. The cell line is insensitive to PARP7 inhibition. 4. Issues with the compound's stability or solubility. | 1. Extend the treatment duration (e.g., up to 72 hours or longer). 2. Perform a dose-response curve to determine the optimal concentration. 3. Confirm PARP7 expression in your cell line. Not all cell lines are dependent on PARP7 for growth.[7] 4. Ensure proper storage and handling of this compound as per the manufacturer's instructions.[5] |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent timing of sample collection. 3. Passage number of cells affecting their response. | 1. Ensure consistent cell seeding density for all experiments. 2. Adhere strictly to the time points outlined in your experimental plan. 3. Use cells within a consistent and low passage number range. |
| Difficulty detecting changes in downstream signaling molecules (e.g., pSTAT1). | 1. The time point of analysis is not optimal. 2. Low sensitivity of the detection method. 3. Low basal expression of the target protein. | 1. Perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) to identify the peak response time. 2. Use a more sensitive detection method, such as a high-quality antibody for western blotting or a more sensitive ELISA kit. 3. Ensure your cell line expresses the target proteins at detectable levels. |
Quantitative Data Summary
Table 1: In-vitro Potency of PARP Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | PARP-1, PARP-2, PARP-7 | 0.94, 0.87, 0.21 | [5] |
| RBN-2397 | PARP7 | Not explicitly stated in the provided text, but described as a potent and selective inhibitor. | [4][6][9] |
Table 2: Observed Effects of PARP7 Inhibition with RBN-2397
| Cell Line(s) | Treatment Duration | Key Observation(s) | Reference |
| CT-26 (mouse colorectal cancer), NCI-H1373 (human lung adenocarcinoma) | Not specified | Induced STING-dependent, IFN-I signaling. | [6] |
| CT-26 | ~16 hours | Maximal increase in PARP7 protein levels. | [6] |
| RBN-2397 sensitive cell lines | 72 hours | Significant decline in FRA1 protein levels. | [7] |
Experimental Protocols
1. Cell Viability Assay (Dose and Time-Response)
-
Objective: To determine the effect of this compound on cell proliferation and identify the optimal concentration and treatment duration.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for various durations (e.g., 24, 48, 72 hours).
-
At each time point, assess cell viability using a suitable method, such as a resazurin-based assay or a commercial kit (e.g., CellTiter-Glo®).
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 and the time-dependent effect on viability.
-
2. Western Blot Analysis for Signaling Pathway Activation
-
Objective: To assess the activation of the type I interferon signaling pathway following this compound treatment.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1, total STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein to the total protein and the loading control.
-
Visualizations
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Parp7-IN-16 in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects of Parp7-IN-16 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target and potential off-target activities?
This compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase.[1][2][3] PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway, and its inhibition can restore IFN signaling in tumor models, leading to anti-tumor effects.[3][4][5]
While this compound is designed to be a potent PARP7 inhibitor, like many small molecule inhibitors, it may exhibit off-target activities. Based on data from similar PARP7 inhibitors like RBN-2397, potential off-targets could include other PARP family members. For instance, RBN-2397 shows some activity against PARP1, PARP2, and PARP12 at higher concentrations.[1] It is crucial to experimentally determine the off-target profile of this compound in your specific primary cell model.
Q2: How can I determine the optimal concentration of this compound for my primary cell culture experiments to minimize off-target effects?
The optimal concentration should be the lowest concentration that elicits the desired on-target effect while minimizing off-target and cytotoxic effects. This can be determined by performing a dose-response experiment.
Troubleshooting Guide
Issue 1: High cell toxicity or unexpected phenotypes observed at concentrations effective in cell lines.
Possible Cause: Primary cells are often more sensitive to drug treatment than immortalized cell lines. The observed toxicity or phenotypes could be due to off-target effects of this compound that are more pronounced in your primary cell model.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Systematically test a range of this compound concentrations to identify the minimal effective concentration that achieves the desired biological outcome (e.g., modulation of a downstream biomarker of PARP7 inhibition) and the concentration at which toxicity is observed.
-
Use a More Selective Inhibitor as a Control: If available, compare the effects of this compound with a structurally distinct and more selective PARP7 inhibitor, such as RBN-2397 or KMR-206.[2][6][7] If the more selective inhibitor produces the desired phenotype with less toxicity, it suggests the issues with this compound may be due to off-target effects.
-
Perform a Washout Experiment: To distinguish between on-target and off-target effects that may be due to prolonged exposure, perform a washout experiment. If the phenotype is reversible after removing the inhibitor, it may indicate a transient off-target effect.
-
Genetic Knockdown of PARP7: Use siRNA or shRNA to specifically knockdown PARP7 expression in your primary cells. If the phenotype observed with this compound is recapitulated by PARP7 knockdown, it provides strong evidence for an on-target effect.
Issue 2: Inconsistent results or lack of a clear on-target effect.
Possible Cause: This could be due to several factors including inhibitor instability, insufficient target engagement at the concentration used, or low PARP7 expression in your primary cells.
Troubleshooting Steps:
-
Confirm Target Engagement with a Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify that this compound is binding to PARP7 within the cell. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Assess PARP7 Expression Levels: Verify the expression level of PARP7 in your primary cell culture. Low target expression may require higher inhibitor concentrations, which could increase the risk of off-target effects.
-
Check Inhibitor Stability and Potency: Ensure the inhibitor stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Primary Cell Culture Conditions: Primary cells are sensitive to their environment. Ensure optimal culture conditions, including media, supplements, and cell density, to maintain their health and responsiveness.[8][9][10][11][12]
Data Presentation
Table 1: Inhibitory Potency (IC50) of PARP7 Inhibitors Against PARP Family Members
| Inhibitor | PARP7 (nM) | PARP1 (nM) | PARP2 (nM) | PARP10 (nM) | PARP11 (nM) | PARP12 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| RBN-2397 | <3 | 37 | 17 | >3000 | >3000 | 25 |
| KMR-206 | 13.7 | >3000 | ~1028 | ~137 | ~137 | Data not available |
Note: Data for RBN-2397 and KMR-206 are provided as a reference for potential cross-reactivity. The selectivity profile of this compound should be experimentally determined.[1][2]
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in Primary Cells
-
Cell Seeding: Plate primary cells in a 96-well plate at the optimal seeding density for your cell type and allow them to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a 2x stock of this compound in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2x inhibitor dilutions to the respective wells.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT) and/or measure a specific biomarker of PARP7 activity.
-
Data Analysis: Plot the response (e.g., % viability) against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 (or EC50).
Protocol 2: Washout Experiment
-
Treatment: Treat primary cells with this compound at a concentration that elicits a clear phenotype (and a vehicle control) for a defined period (e.g., 24 hours).
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Gently wash the cells twice with pre-warmed, inhibitor-free culture medium.
-
Add fresh, inhibitor-free medium to the cells.
-
-
Recovery and Analysis: Culture the cells for various time points post-washout (e.g., 0, 2, 4, 24 hours). At each time point, assess the phenotype of interest to determine if it is reversible.
Protocol 3: siRNA-mediated Knockdown of PARP7
-
siRNA Preparation: Resuspend lyophilized siRNA targeting PARP7 and a non-targeting control siRNA in RNase-free water to create a stock solution.
-
Transfection Reagent Complexation: Dilute the siRNA and a suitable transfection reagent for primary cells in serum-free medium according to the manufacturer's instructions. Allow the complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the primary cells in fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Validation and Experimentation:
-
Confirm PARP7 knockdown by Western blot or qPCR.
-
Perform your functional assay to compare the phenotype of PARP7 knockdown cells to that of cells treated with this compound.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Simplified signaling pathway of PARP7 inhibition by this compound.
References
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Development Progress of PARP-7 Drug Target [synapse.patsnap.com]
- 4. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 5. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]
- 6. KMR-206 | PARP7 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 原代细胞培养支持 — 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. kosheeka.com [kosheeka.com]
- 10. promocell.com [promocell.com]
- 11. promocell.com [promocell.com]
- 12. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
Adjusting Parp7-IN-16 concentration for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Parp7-IN-16. The information is designed to help address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor that targets Poly(ADP-ribose) polymerase 7 (PARP7), as well as PARP1 and PARP2.[1] PARP7 is a mono-ADP-ribosyltransferase (mono-ART) that has emerged as a negative regulator of the type I interferon (IFN-I) signaling pathway.[2][3] By inhibiting the catalytic activity of PARP7, this compound can restore type I interferon signaling, which can lead to the suppression of tumor growth and the activation of an anti-tumor immune response.[4][5]
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PARP7 | 0.21 |
| PARP1 | 0.94 |
| PARP2 | 0.87 |
| Data sourced from MedChemExpress.[1] |
Q2: What is the role of PARP7 in cellular signaling?
PARP7 is a key regulator of innate immunity and other cellular processes.[3][6] It acts as a brake on the type I interferon response by negatively regulating the cGAS-STING pathway.[2] Specifically, PARP7 can ADP-ribosylate and inhibit TANK-binding kinase 1 (TBK1), a crucial kinase that phosphorylates and activates the transcription factor IRF3, which is necessary for the production of type I interferons.[2][5] PARP7 is also involved in regulating transcription factors such as the aryl hydrocarbon receptor (AHR) and Fos-related antigen 1 (FRA1).[2][7][8] Inhibition of PARP7 lifts this suppression, enhancing the anti-viral and anti-tumor immune response.[5]
Q3: What is a good starting concentration for this compound in my cell line?
The optimal concentration of this compound is highly dependent on the specific cell line being used. A literature search for the use of other PARP7 inhibitors in your cell line of interest can provide a good starting point.[9] However, it is always recommended to perform a dose-response experiment to determine the IC₅₀ (the concentration that inhibits 50% of the biological activity) or GR₅₀ (the concentration for 50% growth rate inhibition) for your specific experimental conditions.[10]
A common approach is to test a wide range of concentrations using serial dilutions, for example, from 1 nM to 10 µM with half-log₁₀ steps.[10][11] Based on the results of this initial screen, a more focused range of concentrations can be tested to accurately determine the optimal working concentration.
Q4: In which types of cancer cell lines is this compound likely to be effective?
The effectiveness of PARP7 inhibitors can be context-dependent. Studies with the PARP7 inhibitor RBN-2397 have shown it to be effective in non-small cell lung cancer (NSCLC) and breast cancer cell lines.[7][8] The sensitivity to PARP7 inhibition in some of these cell lines has been linked to the expression levels of PARP7 and the transcription factor FRA1.[8] Cancer cell lines with higher baseline expression of interferon-stimulated genes (ISGs) may also be more responsive to PARP7 inhibition.[7] Additionally, inducing PARP7 expression in prostate cancer cells has been shown to create a vulnerability to growth inhibition by RBN2397.[12]
Table 2: Example IC₅₀ Values for the PARP7 Inhibitor RBN-2397 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Cell Viability) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~10 nM | Manetsch et al., 2023[8] |
| NCI-H1373 | Non-Small Cell Lung Cancer | Antiproliferative | Gozgit et al., 2021[7] |
| This table provides example data for a different PARP7 inhibitor and should be used as a general guide. Researchers must determine the specific IC₅₀ for this compound in their cell line of interest. |
Troubleshooting Guide
Problem: I am not observing the expected biological effect (e.g., increased Type I IFN signaling, decreased cell viability).
| Potential Cause | Suggested Solution |
| Suboptimal Drug Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve to determine the optimal effective concentration.[9][10] |
| Cell Line Insensitivity | Your chosen cell line may not be sensitive to PARP7 inhibition. This could be due to low PARP7 expression or non-reliance on pathways regulated by PARP7.[8] Consider measuring the baseline expression of PARP7 and key pathway components like those in the cGAS-STING pathway. |
| Incorrect Drug Handling | Ensure the compound has been stored correctly (e.g., at -20°C for up to one month or -80°C for up to six months for stock solutions) and that repeated freeze-thaw cycles have been avoided.[1] Confirm the solubility of the compound in your culture medium. |
| Assay Timing | The incubation time may be too short to observe the desired effect. A time-course experiment should be performed to determine the optimal treatment duration.[9] |
| Experimental Error | Verify cell seeding density, as this can impact drug sensitivity.[10][13] Ensure that the solvent control (e.g., DMSO) is at a non-toxic concentration.[14] |
Problem: I am observing high levels of cytotoxicity or off-target effects.
| Potential Cause | Suggested Solution |
| Drug Concentration is Too High | High concentrations can lead to off-target effects and general cytotoxicity.[9] Refer to your dose-response curve and select the lowest concentration that produces the desired biological effect. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high for your cells. It is crucial to keep the final solvent concentration consistent across all wells and as low as possible, typically well below 0.5%.[14] Run a solvent-only control to assess its toxicity. |
| Prolonged Incubation Time | Extended exposure to the inhibitor, even at an effective concentration, may lead to excessive cell death. Optimize the treatment duration by performing a time-course experiment.[9] |
| Cell Culture Health | Unhealthy cells are more susceptible to stress. Ensure your cells are in the logarithmic growth phase, free from contamination, and not over-confluent before starting the experiment.[15] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT)
This protocol provides a framework for conducting a dose-response experiment to determine the IC₅₀ of this compound.
1. Materials
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure
-
Day 1: Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.
-
Determine the optimal seeding density for your cell line to ensure they do not become over-confluent during the experiment (typically 48-72 hours).[10][13]
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium per well.
-
Incubate the plate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Day 2: Drug Treatment
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 1 nM to 10 µM.
-
Create a "vehicle control" dilution containing the same final concentration of DMSO as the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations (or vehicle control) to the appropriate wells. It is recommended to have at least three technical replicates for each condition.[14]
-
Include "no-cell" control wells containing only medium for background subtraction.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
-
-
Day 4: Cell Viability Assessment (MTT Assay)
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
3. Data Analysis
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Normalize the data by expressing the absorbance of the drug-treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 細胞培養トラブルシューティング [sigmaaldrich.com]
Technical Support Center: Investigating Acquired Resistance to Parp7-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Parp7-IN-16 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues related to this compound resistance in a question-and-answer format.
FAQ 1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential underlying mechanisms?
Acquired resistance to PARP7 inhibitors is an emerging area of investigation. Based on studies of the PARP7 inhibitor RBN-2397 and general principles of drug resistance, several mechanisms could be at play:
-
Alterations in the Aryl Hydrocarbon Receptor (AHR) Pathway: A primary mechanism of resistance to PARP7 inhibitors has been identified as the loss or inactivation of the AHR gene.[1] PARP7 and AHR are linked, and loss of AHR function can render cells resistant to PARP7 inhibition.[1]
-
Impaired Type I Interferon (IFN) Signaling: PARP7 inhibition has been shown to restore type I IFN signaling in tumor models.[1][2] Consequently, mutations or alterations in components of the IFN signaling pathway (e.g., STING, IRF3, STAT2) could lead to resistance. A CRISPR screen has indicated that depletion of key components of IFN-I signaling can lead to resistance to PARP7 inhibition.[3]
-
Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a common mechanism of resistance to various cancer therapies, including other PARP inhibitors.[4][5] These pumps can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Alteration: While not yet specifically reported for PARP7, mutations in the drug target (PARP7 itself) that prevent inhibitor binding are a theoretical possibility.
-
Upregulation of Compensatory Pathways: Cells may adapt by upregulating signaling pathways that bypass the effects of PARP7 inhibition.
FAQ 2: How can I experimentally confirm the mechanism of resistance in my cell line?
A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Sequence Analysis:
-
AHR and PARP7 Sequencing: Perform Sanger or next-generation sequencing (NGS) of the AHR and PARP7 genes in your resistant cell line compared to the parental, sensitive line to identify any mutations.
-
Whole-Exome or RNA-Seq: For a broader view, whole-exome sequencing (WES) or RNA-sequencing can identify mutations or expression changes in other genes related to the AHR and IFN pathways, as well as other potential resistance-conferring genes.
-
-
Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of AHR, key IFN pathway genes (STING, IRF3, IFNB1), and drug efflux pumps (ABCB1).
-
Western Blotting: Assess the protein levels of AHR, PARP7, and key signaling proteins to confirm if changes in mRNA levels translate to protein expression changes.
-
-
Functional Assays:
-
AHR Pathway Activity: Use a luciferase reporter assay with an AHR-responsive element to determine if the AHR pathway is functional in resistant cells.
-
Drug Efflux Assay: Employ a fluorescent substrate of P-gp (e.g., Rhodamine 123) to measure the activity of drug efflux pumps. Increased efflux of the dye in resistant cells would suggest this as a resistance mechanism.
-
CRISPR/Cas9 Screens: A genome-wide CRISPR screen can identify genes whose loss leads to resistance to this compound.[1]
-
FAQ 3: I suspect increased drug efflux is the cause of resistance. How can I test this and potentially overcome it?
To investigate and counteract resistance mediated by drug efflux pumps, consider the following:
-
Co-treatment with an Efflux Pump Inhibitor: Treat your resistant cells with this compound in combination with a known P-gp inhibitor, such as Verapamil or Tariquidar. A restoration of sensitivity to this compound would strongly suggest the involvement of efflux pumps.
-
Experimental Workflow:
Caption: Experimental workflow to test for drug efflux-mediated resistance.
FAQ 4: My resistant cells show downregulation of AHR. What is the significance of this?
Downregulation or loss of AHR is a key finding. A study using a genome-wide CRISPR/Cas9 screen identified AHR inactivation as a mechanism of resistance to the PARP7 inhibitor RBN-2397.[1] The AHR pathway is interconnected with PARP7 function, and its loss can abrogate the cytotoxic effects of PARP7 inhibition.
-
Signaling Pathway:
Caption: Simplified signaling pathway of PARP7 inhibition and AHR-mediated resistance.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | This compound + P-gp Inhibitor IC50 (µM) |
| Parental (Sensitive) | 0.1 | 0.08 |
| Resistant Clone 1 | > 10 | 0.5 |
| Resistant Clone 2 | 8.5 | 7.9 |
This table illustrates a scenario where Resistant Clone 1's resistance is largely due to drug efflux, as indicated by the significant drop in IC50 upon co-treatment with a P-gp inhibitor. In contrast, Resistant Clone 2's mechanism is likely independent of P-gp-mediated efflux.
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cells (Hypothetical Data)
| Gene | Parental (Sensitive) Relative mRNA Expression | Resistant Clone 2 Relative mRNA Expression | Fold Change |
| AHR | 1.0 | 0.1 | -10.0 |
| IFNB1 | 1.0 | 0.2 | -5.0 |
| ABCB1 | 1.0 | 1.2 | 1.2 |
This hypothetical data for Resistant Clone 2 points towards a mechanism involving the downregulation of the AHR and downstream IFN pathways, rather than an increase in drug efflux pump expression.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and co-treatments where applicable) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
2. Western Blotting for AHR Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AHR overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH for normalization.
3. Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, primers for the gene of interest (e.g., AHR, ABCB1), and the cDNA template.
-
Thermal Cycling: Run the reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Logical Relationships and Workflows
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the on-target effects of Parp7-IN-16 using PARP7 knockout cells
A critical aspect of drug development is ensuring that a compound's therapeutic effects stem from its intended target. This guide provides a comparative framework for validating the on-target effects of PARP7 inhibitors, with a focus on Parp7-IN-16 (also known as RBN-2397), using PARP7 knockout cells as the gold standard for phenotypic validation.
Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a promising therapeutic target in oncology.[1] It acts as a negative regulator of the type I interferon (IFN) signaling pathway, which plays a crucial role in the anti-tumor immune response.[1][2][3][4][5] Inhibition of PARP7 is expected to restore type I IFN signaling, leading to decreased cancer cell proliferation and enhanced anti-tumor immunity.[1][5] This guide outlines the experimental strategies and expected outcomes for confirming that the biological effects of a PARP7 inhibitor, such as this compound, are indeed mediated through the specific inhibition of PARP7.
Comparison of Cellular Phenotypes: PARP7 Inhibitor vs. PARP7 Knockout
The most direct method to validate the on-target activity of a PARP7 inhibitor is to compare its effects to the genetic knockout of PARP7 in the same cellular background. A true on-target inhibitor should phenocopy the effects of the gene knockout.
Table 1: Comparison of Expected Cellular Phenotypes
| Phenotype | This compound (RBN-2397) Treatment | PARP7 Knockout (KO) | Wild-Type (WT) + Vehicle | Interpretation of Concordance |
| Type I Interferon (IFN) Signaling | ||||
| IFNB1 mRNA expression | Increased | Increased[6] | Baseline | Confirms on-target engagement of the IFN pathway. |
| Phospho-STAT1 levels | Increased[7] | Increased | Baseline | Indicates activation of downstream IFN signaling. |
| Interferon-Stimulated Gene (ISG) expression | Increased[6] | Increased[4] | Baseline | Demonstrates functional restoration of the IFN response. |
| Cell Viability/Proliferation | ||||
| Cancer Cell Growth (e.g., NCI-H1975) | Decreased[8] | Decreased[8] | Normal Growth | Suggests PARP7 is essential for the proliferation of certain cancer cells. |
| Protein Stability | ||||
| PARP7 Protein Levels | Increased/Stabilized[6][9][10] | Absent | Low/Undetectable[9] | A key indicator of direct target engagement, as inhibition can prevent auto-ADP-ribosylation and subsequent degradation. |
| FRA1 Protein Levels | Decreased | Decreased | Stable | Validates the impact on a known PARP7 substrate, as PARP7-mediated ADP-ribosylation protects FRA1 from proteasomal degradation.[2][7] |
Alternative PARP7 Inhibitors for Comparative Analysis
To further strengthen the validation, it is beneficial to compare the effects of this compound with other structurally distinct and selective PARP7 inhibitors. Concordant results across multiple inhibitors targeting the same protein increase the confidence that the observed phenotype is due to PARP7 inhibition.
Table 2: Comparison of Commercially Available PARP7 Inhibitors
| Inhibitor | Reported IC50 | Key Features | Reference |
| This compound (RBN-2397) | Potent and selective[1][11] | First-in-class mono-ADP-ribosyltransferase inhibitor evaluated in clinical trials.[12] | [Gozgit et al., 2021][1] |
| KMR-206 | Selective for PARP7 over PARP1/2[10] | Achieves selectivity by exploiting a unique hydrophobic sub-pocket in PARP7.[10] | [Kamata et al., 2021][10] |
| I-1 | IC50 = 7.6 nM | Exhibits significant in vivo antitumor potency.[13] | [Wang et al., 2022][13] |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the validation process.
Caption: PARP7 negatively regulates the type I interferon signaling pathway.
Caption: Workflow for validating on-target effects of PARP7 inhibitors.
Experimental Protocols
Generation of PARP7 Knockout Cells
-
Design and Synthesize gRNA: Design guide RNAs (gRNAs) targeting an early exon of the PARP7 gene.
-
CRISPR/Cas9 Delivery: Co-transfect wild-type cancer cells (e.g., MCF-7, NCI-H1373) with a Cas9 expression vector and the gRNA expression vector.[11]
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screening and Validation: Expand single-cell clones and screen for PARP7 knockout by immunoblotting and Sanger sequencing of the targeted genomic region to identify frameshift mutations.[11]
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
Cell Treatment: Plate wild-type and PARP7 KO cells. Treat wild-type cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for target genes (IFNB1, ISG15, OAS1) and a housekeeping gene (GAPDH).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Western Blotting for Protein Level Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against PARP7, phospho-STAT1, total STAT1, FRA1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
By employing the comparative framework and experimental protocols outlined in this guide, researchers can rigorously validate the on-target effects of PARP7 inhibitors like this compound, ensuring that the observed anti-tumor activities are a direct consequence of PARP7 inhibition. This validation is a cornerstone for the successful clinical development of this promising class of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 5. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP7-mediated ADP-ribosylation of FRA1 promotes cancer cell growth by repressing IRF1- and IRF3-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Novel PARP Inhibitors: A Comparative Analysis of Parp7-IN-16 and First-Generation Agents
A detailed comparison of the safety profiles of the novel inhibitor Parp7-IN-16 and first-generation Poly (ADP-ribose) polymerase (PARP) inhibitors reveals a shifting landscape in targeted cancer therapy. While comprehensive safety data for this compound is not yet publicly available, analysis of a representative PARP7 inhibitor, RBN-2397, alongside extensive clinical trial data for first-generation PARP1/2 inhibitors—olaparib, niraparib, rucaparib, and talazoparib—highlights a potential for improved tolerability with next-generation agents.
First-generation PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. However, their clinical use is often associated with significant hematological and gastrointestinal toxicities. These adverse events stem from their primary mechanism of action: the inhibition of PARP1 and PARP2 enzymes, which are crucial for DNA single-strand break repair, and the trapping of these enzymes on DNA, leading to cytotoxic DNA double-strand breaks.
In contrast, the emerging class of PARP7 inhibitors presents a distinct mechanistic approach. PARP7 is a mono-ADP-ribosyltransferase that has been implicated in the negative regulation of the type I interferon (IFN-I) signaling pathway, a key component of the innate immune response against tumors. By inhibiting PARP7, these agents aim to reactivate antitumor immunity. This different mechanism of action suggests a potentially different and more favorable safety profile compared to the DNA damage-centric effects of first-generation PARP inhibitors.
Comparative Safety Profile: Quantitative Analysis
While specific preclinical and clinical safety data for this compound are not available in the public domain, data from the first-in-human phase 1 study of the PARP7 inhibitor RBN-2397 provide initial insights into the safety of this class of drugs. The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for RBN-2397 and the first-generation PARP inhibitors, based on published clinical trial data.
Table 1: Hematological Toxicities of RBN-2397 vs. First-Generation PARP Inhibitors
| Adverse Event | RBN-2397 (All Grades %) | RBN-2397 (Grade ≥3 %) | Olaparib (All Grades %) | Olaparib (Grade ≥3 %) | Niraparib (All Grades %) | Niraparib (Grade ≥3 %) | Rucaparib (All Grades %) | Rucaparib (Grade ≥3 %) | Talazoparib (All Grades %) | Talazoparib (Grade ≥3 %) |
| Anemia | 11 | 2 | 35.2 - 53 | 16.3 - 22 | 50 | 31 | 45 | 19 | 53 | 39 |
| Neutropenia | - | 2 | ~21 | 5 | 30 | 20 | 21 | 7 | 35 | 21 |
| Thrombocytopenia | - | 2 | ~10 | <5 | 61 | 34 | 25 | 5 | 27 | 15 |
Data for RBN-2397 is from a phase 1 study and may not be representative of all PARP7 inhibitors. Data for first-generation inhibitors is aggregated from multiple clinical trials and prescribing information, and rates can vary based on the patient population and treatment setting.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Table 2: Gastrointestinal and Other Common Toxicities
| Adverse Event | RBN-2397 (All Grades %) | RBN-2397 (Grade ≥3 %) | Olaparib (All Grades %) | Olaparib (Grade ≥3 %) | Niraparib (All Grades %) | Niraparib (Grade ≥3 %) | Rucaparib (All Grades %) | Rucaparib (Grade ≥3 %) | Talazoparib (All Grades %) | Talazoparib (Grade ≥3 %) |
| Nausea | 26 | <1 | 70.1 - 77 | 3 - 4 | 74 | 3.4 | 68 - 77 | 6 | 49 | 8 |
| Vomiting | - | - | 34.9 - 45 | 2 - 3 | 34 | 2.0 | 36 - 47 | - | 25 | 4 |
| Diarrhea | 11 | 4 | 30.8 - 37 | 2 | 20 | 1.7 | 29 - 33 | - | 25 | 1 |
| Fatigue/Asthenia | 11 - 23 | 2 | 61.4 - 71 | 4.8 - 7 | 59 | 8 | 65 - 66 | 10 | 62 | 7 |
| Decreased Appetite | 13 | - | 21 - 27 | <2 | 25 | - | 27 | 4 | 21 | 1 |
| Dysgeusia | 26 - 42 | - | 9 - 24 | - | - | - | 24 | - | - | - |
Data for RBN-2397 is from a phase 1 study and may not be representative of all PARP7 inhibitors. Data for first-generation inhibitors is aggregated from multiple clinical trials and prescribing information, and rates can vary based on the patient population and treatment setting.[1][6][8][11][16][17][18][19]
Signaling Pathways and Mechanisms of Toxicity
The differing safety profiles of PARP7 inhibitors and first-generation PARP inhibitors can be attributed to their distinct molecular targets and downstream effects.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. onclive.com [onclive.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. nmsgroup.it [nmsgroup.it]
- 15. aacrjournals.org [aacrjournals.org]
- 16. google.com [google.com]
- 17. PARP7 and TGFβ1 as potential targets for immunotherapy [dailyreporter.esmo.org]
- 18. 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD)-Inducible Poly-ADP-Ribose Polymerase (TIPARP/PARP7) Catalytic Mutant Mice (TiparpH532A) Exhibit Increased Sensitivity to TCDD-Induced Hepatotoxicity and Lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
Parp7-IN-16: A Comparative Analysis of its Cross-reactivity within the PARP Enzyme Family
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Parp7-IN-16's inhibitory activity against various members of the poly (ADP-ribose) polymerase (PARP) family. The following sections detail its selectivity profile based on available experimental data, outline the methodologies for assessing such activity, and illustrate the principles of PARP inhibitor selectivity.
This compound has emerged as a potent inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), an enzyme implicated in various cellular processes, including DNA damage repair and immune signaling. A critical aspect of its preclinical evaluation is its selectivity across the entire PARP family, which consists of 17 members sharing a conserved catalytic domain. High selectivity is often a desirable characteristic for a chemical probe or a therapeutic candidate to minimize off-target effects and to elucidate the specific biological functions of the intended target.
Quantitative Comparison of Inhibitory Activity
This compound, also identified as compound 36 in some literature, is a quinazoline-2,4(1H,3H)-dione derivative that has demonstrated potent, low nanomolar inhibition of PARP7, as well as significant activity against PARP1 and PARP2.[1] The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against these key PARP family members.
| PARP Family Member | IC50 (nM) |
| PARP1 | 0.94[1] |
| PARP2 | 0.87[1] |
| PARP7 | 0.21[1] |
Note: Lower IC50 values indicate higher potency.
Based on this data, this compound exhibits the highest potency against PARP7, with approximately 4-fold greater activity compared to PARP1 and PARP2. While it is a potent inhibitor of PARP1 and PARP2, its preferential activity for PARP7 is noteworthy. Information regarding its inhibitory activity against other members of the PARP family is not extensively available in the public domain, though it has been described as having high selectivity over other PARP isoforms.[2]
Understanding PARP Inhibitor Selectivity
The development of selective PARP inhibitors is crucial for dissecting the individual roles of each family member and for creating targeted therapies. The following diagram illustrates the concept of inhibitor selectivity. A selective inhibitor will show high potency against its intended target while having significantly lower or no activity against other related proteins.
References
Assessing the Therapeutic Window of Parp7-IN-16: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of a drug candidate—the range between the dose required for a therapeutic effect and the dose causing toxicity—is a critical determinant of its clinical potential. This guide provides a comparative assessment of the preclinical therapeutic window of Parp7-IN-16, a novel and potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), in relation to other relevant therapeutic alternatives. This analysis is based on available preclinical data to inform further research and development decisions.
Introduction to this compound and PARP7 Inhibition
This compound, also identified as compound 36 (Cpd36), is a small molecule inhibitor with high potency against PARP7, a mono-ADP-ribosyltransferase. PARP7 has emerged as a promising target in oncology due to its role in suppressing the type I interferon (IFN) signaling pathway in cancer cells. By inhibiting PARP7, compounds like this compound can restore this innate immune pathway, leading to a dual mechanism of action: direct inhibition of cancer cell proliferation and activation of an anti-tumor immune response.[1]
This guide will compare the preclinical efficacy, toxicity, and pharmacokinetic profiles of this compound with the well-characterized PARP7 inhibitor, RBN-2397, which is currently in clinical development.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and RBN-2397 from preclinical studies.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) |
| This compound (Cpd36) | PARP7 | 0.21 |
| PARP1 | 0.94 | |
| PARP2 | 0.87 | |
| RBN-2397 | PARP7 | <3 |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy - Tumor Growth Inhibition (TGI)
| Compound | Cancer Model | Dosing | TGI (%) | Source |
| This compound (Cpd36) | Breast Cancer Xenograft | Not Specified | 54.6 - 94.3 | [2] |
| Prostate Cancer Xenograft | Not Specified | 54.6 - 94.3 | [2] | |
| RBN-2397 | NCI-H1373 NSCLC Xenograft (SCID mice) | 30 mg/kg, p.o., q.d. | Regression | [3] |
| NCI-H1373 NSCLC Xenograft (SCID mice) | 100 mg/kg, p.o., q.d. | Regression | [3] | |
| NCI-H1373 NSCLC Xenograft (SCID mice) | 300 mg/kg, p.o., q.d. | Regression | [3] | |
| CT26 Colon Cancer Syngeneic (BALB/c mice) | 30 mg/kg, p.o., q.d. | Tumor-free at day 27 (some animals) | [3] | |
| CT26 Colon Cancer Syngeneic (BALB/c mice) | 100 mg/kg, p.o., q.d. | Tumor-free at day 27 (some animals) | [3] |
TGI: Tumor Growth Inhibition; p.o.: per os (oral administration); q.d.: quaque die (every day); NSCLC: Non-Small Cell Lung Cancer.
Table 3: Preclinical Pharmacokinetics
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) |
| This compound (Cpd36) | Mice | 14.7 | Not Reported |
| RBN-2397 | Mice | 25.67 | 325 mins |
Table 4: Preclinical Toxicity
| Compound | Study Type | Key Findings |
| This compound (Cpd36) | Not Reported | Data not available in the reviewed sources. |
| RBN-2397 | Phase 1 Clinical Trial (Human) | MTD: 400 mg twice daily (continuous). RP2D: 200 mg twice daily (continuous). Common AEs: dysgeusia, decreased appetite, fatigue, nausea. |
MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; AEs: Adverse Events.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings.
In Vitro PARP Inhibition Assay (General Protocol)
Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PARP enzymes. A typical protocol involves incubating the recombinant PARP enzyme with the inhibitor at various concentrations in the presence of NAD+ and a histone substrate. The extent of ADP-ribosylation is then quantified, often using an ELISA-based method or by detecting the incorporation of a labeled ADP-ribose analog.
In Vivo Tumor Xenograft and Syngeneic Models (General Protocol)
1. Cell Culture and Implantation:
-
Human cancer cell lines (for xenograft models) or murine cancer cell lines (for syngeneic models) are cultured under standard conditions.
-
A specified number of cells are harvested, resuspended in an appropriate medium (e.g., Matrigel), and implanted subcutaneously into the flank of immunocompromised (e.g., SCID or nude) or immunocompetent (e.g., BALB/c) mice, respectively.
2. Tumor Growth Monitoring and Treatment:
-
Tumor volumes are measured regularly using calipers.
-
Once tumors reach a predetermined size, animals are randomized into vehicle control and treatment groups.
-
The investigational compound (e.g., this compound or RBN-2397) is administered orally at specified doses and schedules.
3. Efficacy Evaluation:
-
Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to that of the vehicle control group.
-
In some studies, animals may be monitored for complete tumor regression and the development of adaptive immune memory.
4. Toxicity Assessment:
-
Animal body weight is monitored throughout the study as a general indicator of toxicity.
-
At the end of the study, major organs may be collected for histopathological analysis to identify any treatment-related toxicities.
-
The maximum tolerated dose (MTD) is determined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe adverse effects).
Pharmacokinetic Studies (General Protocol)
-
The compound is administered to animals (typically mice or rats) via the intended clinical route (e.g., oral gavage).
-
Blood samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including bioavailability, half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax), are calculated from the plasma concentration-time data.
Visualizations
PARP7 Signaling Pathway and Inhibition
Caption: PARP7 negatively regulates the cGAS-STING pathway by inhibiting TBK1.
Experimental Workflow for Therapeutic Window Assessment
Caption: Workflow for preclinical assessment of a drug's therapeutic window.
Comparative Logic of PARP7 Inhibitors
References
Combination Therapy of PARP7-IN-16 with PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy involving PARP7-IN-16 (also known as RBN-2397) and Programmed Death-1 (PD-1) inhibitors with alternative therapeutic strategies in solid tumors. The content is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and study designs.
Introduction: The Rationale for Combining PARP7 Inhibition with Immunotherapy
Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that has emerged as a promising target in oncology. Unlike other PARP family members involved in DNA damage repair, PARP7 negatively regulates the type I interferon (IFN) response in cancer cells.[1] By inhibiting PARP7, the innate immune signaling within the tumor microenvironment can be activated, leading to an anti-tumor immune response. This mechanism provides a strong rationale for combining PARP7 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 antibodies, which act to release the brakes on the adaptive immune system. The synergistic effect of this combination is hypothesized to convert immunologically "cold" tumors into "hot" tumors, thereby enhancing the efficacy of immunotherapy.[2]
This compound (RBN-2397) is a first-in-class, potent, and selective oral inhibitor of PARP7.[3] Preclinical studies have demonstrated that RBN-2397 can restore type I IFN signaling, leading to complete tumor regressions and the induction of adaptive immunity.[1] This has paved the way for clinical investigations of RBN-2397 both as a monotherapy and in combination with PD-1 inhibitors.
Comparative Efficacy and Safety Data
This section presents a comparative summary of the clinical trial data for this compound (RBN-2397) in combination with a PD-1 inhibitor versus alternative combination therapies.
| Therapy | Clinical Trial | Tumor Type(s) | Key Efficacy Results | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
| This compound (RBN-2397) + Pembrolizumab | NCT05127590 (Phase 1b/2) | Squamous Cell Carcinoma of the Lung (SCCL) | Data collection is ongoing. The trial aims to evaluate the safety and anti-tumor activity in patients who have progressed on prior PD-1/PD-L1 therapy.[4] | Not yet reported. |
| This compound (RBN-2397) Monotherapy | NCT04053673 (Phase 1) | Advanced Solid Tumors | Overall: 1 Partial Response (PR) in breast cancer, 1 PR in HNSCC. Stable Disease (SD) ≥ 16 weeks in 8 patients.[5] In expansion cohorts, SD for 3+ months in 5/19 SCCL patients and 2/11 HR+ breast cancer patients. 1 PR and 4 SD for 4+ months in HNSCC.[6] | Diarrhea (4%), increased ALT/AST and bilirubin (2%), fatigue, anemia, neutropenia, thrombocytopenia (2% each).[5] |
| Alternative: Olaparib (PARP1/2i) + Durvalumab (PD-L1i) | MEDIOLA (Phase 1/2 Basket) | Relapsed Small Cell Lung Cancer (SCLC) | ORR: 10.5% (2/19 evaluable patients had PR/CR). Clinical Benefit Rate: 21.1% (including prolonged SD).[7] | Anemia (80%), lymphopenia (60%), leukopenia (50%).[7] |
| Alternative: Niraparib (PARP1/2i) + Pembrolizumab (PD-1i) | TOPACIO/KEYNOTE-162 (Phase 2) | Metastatic Triple-Negative Breast Cancer (TNBC) | ORR: 21% (47 evaluable patients). DCR: 49%. In patients with BRCA mutations, ORR was 47% and median PFS was 8.3 months.[8] | Thrombocytopenia (13%), anemia (11%).[9] |
| Alternative: Niraparib (PARP1/2i) + Pembrolizumab (PD-1i) | TOPACIO (Phase 1/2) | Platinum-Resistant Ovarian Cancer | ORR: 25% (15/60 evaluable patients). DCR: 68%.[10][11] | Not specified in detail in the provided search results. |
Signaling Pathways and Experimental Workflows
PARP7 and PD-1 Signaling Pathways
The following diagrams illustrate the signaling pathways of PARP7 and PD-1, providing a visual understanding of their mechanisms of action.
Caption: PARP7 negatively regulates the cGAS/STING pathway, suppressing Type I Interferon production and promoting immune evasion. This compound inhibits PARP7, restoring anti-tumor immunity.
Caption: The interaction between PD-1 on T cells and PD-L1 on tumor cells inhibits T cell activation. PD-1 inhibitors block this interaction, restoring T cell function.
Experimental Workflow: Clinical Trial Design
The following diagram outlines the typical design of a Phase 1b/2 clinical trial investigating a combination therapy like this compound and a PD-1 inhibitor.
Caption: A typical two-part clinical trial design, starting with dose-finding (Phase 1b) followed by an evaluation of the combination's effectiveness at the determined dose (Phase 2).
Detailed Experimental Protocols
Preclinical Evaluation of RBN-2397 (In Vivo)
Objective: To assess the in vivo anti-tumor efficacy of RBN-2397 as a single agent and in combination with an anti-PD-1 antibody.
Animal Model: BALB/c mice bearing CT26 colon carcinoma xenografts.
Methodology:
-
Tumor Implantation: 5x10^5 CT26 cells were subcutaneously injected into the flank of female BALB/c mice.
-
Treatment Groups: Mice were randomized into four groups when tumors reached approximately 100-150 mm³:
-
Vehicle control (oral gavage, daily)
-
RBN-2397 (100 mg/kg, oral gavage, daily)
-
Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, twice weekly)
-
RBN-2397 + Anti-PD-1 antibody (dosed as above)
-
-
Efficacy Assessment: Tumor volume was measured twice weekly with calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached the predetermined maximum size. Tumors were then excised for further analysis.
-
Immunophenotyping: Excised tumors were dissociated into single-cell suspensions. Immune cell populations (e.g., CD8+ T cells, regulatory T cells) were analyzed by flow cytometry using fluorescently labeled antibodies.
Clinical Trial Protocol: NCT05127590 (RBN-2397 + Pembrolizumab)
Title: A Phase 1b/2, Multicenter, Single-Arm Study of RBN-2397 in Combination with Pembrolizumab in Patients with Squamous Cell Carcinoma of the Lung (SCCL).[12]
Objectives:
-
Phase 1b: To determine the recommended Phase 2 dose (RP2D) and to evaluate the safety and tolerability of RBN-2397 in combination with pembrolizumab.[4]
-
Phase 2: To assess the anti-tumor activity (Objective Response Rate) of the combination at the RP2D.[4]
Patient Population: Patients with advanced or metastatic SCCL who have progressed after treatment with a platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.[12]
Study Design:
-
Phase 1b (Dose Escalation): A 3+3 dose-escalation design was used to evaluate different dose levels of RBN-2397 administered orally twice daily in combination with the standard dose of pembrolizumab (200 mg intravenously every 3 weeks).[4]
-
Phase 2 (Dose Expansion): Patients receive RBN-2397 at the RP2D determined in Phase 1b, in combination with pembrolizumab.[4]
Assessments:
-
Safety: Monitored through the evaluation of adverse events (AEs), laboratory tests, vital signs, and physical examinations.
-
Efficacy: Tumor responses are assessed every 6 weeks for the first 48 weeks and every 9 weeks thereafter, according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Pharmacokinetics: Plasma samples are collected to determine the pharmacokinetic profile of RBN-2397.
-
Biomarkers: Tumor biopsies are collected at baseline and on-treatment to evaluate changes in the tumor microenvironment, including immune cell infiltration and gene expression profiles.[13]
Conclusion and Future Directions
The combination of this compound (RBN-2397) with PD-1 inhibitors represents a novel and promising therapeutic strategy. By targeting a distinct biological pathway from traditional PARP inhibitors, PARP7 inhibition has the potential to sensitize a broader range of tumors to immunotherapy. Early clinical data for RBN-2397 monotherapy have shown a manageable safety profile and preliminary signs of anti-tumor activity.
The ongoing Phase 1b/2 trial of RBN-2397 in combination with pembrolizumab will be crucial in determining the clinical utility of this approach. A direct comparison with other PARP inhibitor and immunotherapy combinations is challenging due to differences in trial design, patient populations, and tumor types. However, the unique mechanism of action of PARP7 inhibition suggests it may have advantages in tumors that are not responsive to conventional PARP inhibitors that primarily target DNA damage repair.
Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. Further investigation into the immunological changes within the tumor microenvironment induced by PARP7 inhibition will also be critical to optimizing this and other immuno-oncology combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Open-label Clinical Trial of Niraparib Combined With Pembrolizumab for Treatment of Advanced or Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TOPACIO/Keynote-162: Niraparib + pembrolizumab in patients (pts) with metastatic triple-negative breast cancer (TNBC), a phase 2 trial. - ASCO [asco.org]
- 10. Olaparib and durvalumab in patients with relapsed small cell lung cancer (MEDIOLA): An open-label, multicenter, phase 1/2, basket study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
- 13. A clinical study to assess the effects of RBN-2397 and pembrolizumab in patients with lung cancer (Squamous Cell Carcinoma of the Lung) | MedPath [trial.medpath.com]
Benchmarking Parp7-IN-16 Against Novel PARP7 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Parp7-IN-16, a potent PARP inhibitor, with the emerging class of novel PARP7 degraders. While specific, well-characterized PARP7 degraders with extensive publicly available data remain nascent, this document outlines the benchmarking framework and presents available data for this compound and other key PARP7 inhibitors. This guide also details the experimental protocols necessary to evaluate and compare these different modalities, providing a roadmap for future benchmarking studies.
Executive Summary
This compound is a potent small molecule inhibitor targeting PARP7, as well as PARP1 and PARP2, with low nanomolar efficacy. It represents a valuable tool for studying the catalytic inhibition of PARP7 in various cellular contexts. In contrast, the development of selective PARP7 degraders, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, is an emerging therapeutic strategy. These novel modalities offer the potential for a more profound and sustained downstream pathway modulation by eliminating the entire PARP7 protein, rather than just inhibiting its enzymatic activity. This guide provides a direct comparison of this compound with other notable PARP7 inhibitors and establishes the key experimental methodologies required to benchmark these inhibitors against future PARP7 degraders.
Data Presentation: Inhibitor Performance
The following table summarizes the available quantitative data for this compound and other well-characterized PARP7 inhibitors.
| Compound | Target(s) | IC50 (nM) | Cellular Activity | In Vivo Efficacy |
| This compound | PARP1, PARP2, PARP7 | 0.94 (PARP1), 0.87 (PARP2), 0.21 (PARP7)[1] | Orally active, suitable for research in breast and prostate cancer[1]. | Data not publicly available. |
| RBN-2397 | PARP7 | <3[2] | Inhibits cell proliferation (IC50 = 20 nM in NCI-H1373 cells)[2]; Restores Type I IFN response[2]. | Induces tumor regression in mouse models[2][3]. |
| KMR-206 | PARP7 | Not specified | Induces IFN-β alone and synergistically with NA-sensor ligands in CT-26 cells[4]. | Data not publicly available. |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of PARP7 inhibition versus degradation, it is crucial to visualize the key signaling pathways and experimental workflows.
PARP7 in the Type I Interferon Signaling Pathway
PARP7 acts as a negative regulator of the type I interferon (IFN-I) response. Its inhibition can restore IFN-I signaling, leading to an anti-tumor immune response.
Experimental Workflow for Comparing Inhibitors and Degraders
A typical workflow to benchmark a PARP7 inhibitor against a degrader would involve a series of in vitro and in vivo experiments.
Experimental Protocols
Detailed methodologies are critical for the accurate comparison of this compound and novel PARP7 degraders.
Biochemical Assays
-
PARP7 Enzymatic Assay (for Inhibitors):
-
Principle: Measures the inhibition of PARP7's catalytic activity.
-
Protocol: Recombinant human PARP7 is incubated with the inhibitor (e.g., this compound) at varying concentrations. The reaction is initiated by adding NAD+ and a histone substrate. The amount of ADP-ribosylated histone is then quantified, typically using an ELISA-based method with an anti-PAR antibody or by detecting the consumption of NAD+. The IC50 value is calculated from the dose-response curve.
-
-
PARP7 Degradation Assay (for Degraders):
-
Principle: Quantifies the reduction of PARP7 protein levels induced by the degrader.
-
Protocol: A relevant cell line is treated with the PARP7 degrader at various concentrations and for different durations. Cell lysates are then prepared, and PARP7 protein levels are measured by Western blot or quantitative mass spectrometry. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined.
-
Cellular Assays
-
Target Engagement Assay:
-
Principle: Confirms that the compound interacts with PARP7 within the cell.
-
Protocol: Cellular Thermal Shift Assay (CETSA) or related techniques can be used. Cells are treated with the compound, heated to various temperatures, and the amount of soluble PARP7 is quantified by Western blot. Binding of the compound stabilizes the protein, leading to a higher melting temperature.
-
-
Western Blot for Pathway Modulation:
-
Principle: Assesses the effect of the compound on downstream signaling pathways.
-
Protocol: Cells are treated with the inhibitor or degrader, and lysates are analyzed by Western blot for key pathway proteins. For the Type I Interferon pathway, this would include phosphorylated TBK1 (p-TBK1) and phosphorylated STAT1 (p-STAT1). An increase in the levels of these phosphorylated proteins indicates pathway activation.
-
In Vivo Experiments
-
Xenograft Tumor Models:
-
Principle: Evaluates the anti-tumor efficacy of the compound in a living organism.
-
Protocol: Immunocompromised mice are implanted with human cancer cells (e.g., NCI-H1373). Once tumors are established, mice are treated with the compound (e.g., RBN-2397 administered orally). Tumor volume is measured over time to determine the extent of tumor growth inhibition or regression[3].
-
-
Pharmacodynamic Assays:
-
Principle: Measures the effect of the compound on the target and downstream pathways in the tumor tissue.
-
Protocol: Following treatment in a xenograft model, tumors are harvested at different time points. The levels of PARP7 (for degraders) and pathway markers (e.g., p-STAT1, IFN-stimulated genes) are measured by immunohistochemistry, Western blot, or qPCR to confirm target engagement and pathway modulation in vivo.
-
Conclusion
This compound is a potent, multi-targeting PARP inhibitor that serves as a valuable research tool. The future of PARP7-targeted therapies may, however, lie in the development of selective degraders. While direct comparative data is not yet available, this guide provides the necessary framework for benchmarking this compound and other inhibitors against this emerging class of therapeutics. The provided experimental protocols offer a standardized approach to generate the robust, quantitative data required for a thorough and objective comparison, ultimately aiding in the identification of the most promising clinical candidates.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Parp7-IN-16
This guide provides crucial safety and logistical information for the proper handling and disposal of Parp7-IN-16, a potent and selective PARP inhibitor used in cancer research. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Assessment and Classification
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, it is prudent to handle it as a potentially hazardous and cytotoxic compound due to its mechanism of action as a potent small molecule inhibitor. Other compounds in the PARP inhibitor class, such as Olaparib, have demonstrated significant toxicological effects. Therefore, a conservative approach to handling and disposal is strongly recommended.
Analog Compound Hazard Data (Olaparib)
As a precautionary measure, the hazard classification for the related PARP inhibitor, Olaparib, is presented below to inform risk assessment and handling procedures.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | The substance can cause adverse health effects if ingested.[1][2] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Exposure may have adverse effects on reproductive health and fetal development.[1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | Long-term or repeated exposure may lead to organ damage, particularly the blood.[1][2] |
| Skin Irritation | H315: Causes skin irritation | May cause redness, itching, or inflammation upon contact with skin.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Can cause significant irritation or damage to the eyes upon contact.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1] |
| Hazardous to the Aquatic Environment (Long-term) | H412: Harmful to aquatic life with long lasting effects | Release into the environment may cause long-term harm to aquatic ecosystems.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound in any form (solid or in solution).
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator (e.g., N95 or higher).
Disposal Workflow
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. The following diagram illustrates the recommended disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
